Stat3-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17NO4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(8-hydroxy-3-methyl-1,4-dioxonaphthalen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H17NO4/c1-12-14(10-11-21-20(25)13-6-3-2-4-7-13)19(24)17-15(18(12)23)8-5-9-16(17)22/h2-9,22H,10-11H2,1H3,(H,21,25) |
InChI Key |
XLSYRTJOLUDGSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Stat3-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. This has made it a prime target for anticancer drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Stat3-IN-11, a potent and selective inhibitor of STAT3. This compound, a derivative of the natural compound plumbagin, has demonstrated significant antitumor activity by selectively inhibiting the phosphorylation of STAT3 at the Tyr705 site, leading to the suppression of downstream gene expression and the induction of apoptosis in cancer cells. This document details the scientific background, synthesis, experimental protocols, and key data associated with this compound, offering a comprehensive resource for researchers in the field of oncology and drug discovery.
Introduction to STAT3 Signaling
The STAT3 signaling pathway is a crucial cellular signaling cascade involved in a multitude of physiological processes, including cell growth, differentiation, and apoptosis.[1] In response to cytokines and growth factors, STAT3 is activated through phosphorylation, primarily at the tyrosine 705 (Tyr705) residue, by Janus kinases (JAKs).[1] This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus.[1] Once in the nucleus, the STAT3 dimer binds to specific DNA sequences, acting as a transcription factor to regulate the expression of target genes.[1] Many of these target genes, such as Survivin and Mcl-1, are involved in promoting cell survival and proliferation.
In numerous cancers, the STAT3 pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. This aberrant signaling can be driven by various factors, including mutations in upstream kinases or the overexpression of cytokines. The central role of hyperactivated STAT3 in malignancy has established it as a compelling target for the development of novel anticancer therapies.
STAT3 Signaling Pathway Diagram
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Discovery of this compound
This compound, also identified as compound 7a in its discovery publication, emerged from a rational drug design approach that utilized the natural product plumbagin as a starting scaffold.[2] Plumbagin, a 1,4-naphthoquinone, was known to exhibit anticancer properties, with some evidence suggesting its activity was linked to the inhibition of STAT3 phosphorylation.[3] Researchers synthesized a series of novel plumbagin derivatives with the aim of enhancing their potency and selectivity as STAT3 inhibitors.[2] Through structure-activity relationship (SAR) studies and in vitro biological evaluations, this compound was identified as the most promising compound. It demonstrated potent inhibitory activity against various cancer cell lines while exhibiting lower cytotoxicity in normal cells compared to the parent compound, plumbagin.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from plumbagin. The following is a general outline of the synthetic route based on the synthesis of similar 1,4-naphthoquinone derivatives. The detailed, step-by-step protocol is proprietary to the original research publication.
General Synthetic Scheme:
-
Thiol Addition: The synthesis likely begins with a Michael addition of a thiol, in this case, (4-fluorobenzyl)mercaptan, to the plumbagin core. This reaction is typically carried out in the presence of a base in a suitable solvent like ethanol.
-
Amination: The second step involves the nucleophilic substitution of a leaving group on the naphthoquinone ring with an amine, specifically N,N-diethylpropane-1,3-diamine. This reaction is generally performed in a polar solvent and may require heating.
-
Purification: The final compound, this compound, is then purified using standard techniques such as column chromatography to yield the desired product.
Disclaimer: The detailed experimental procedures, including reagents, reaction conditions, and purification methods for the synthesis of this compound, are based on general synthetic methodologies for this class of compounds. For the exact, reproducible protocol, please refer to the primary publication: Li, N., et al. (2020). Design, synthesis and biological evaluation of novel plumbagin derivatives as potent antitumor agents with STAT3 inhibition. Bioorganic Chemistry, 104, 104208.
Quantitative Data
The biological activity of this compound was quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 (µM)[1] |
| MDA-MB-231 | Human Breast Cancer | 6.01 |
| HepG2 | Human Liver Cancer | 7.02 |
| A549 | Human Lung Cancer | 7.02 |
| MDA-MB-10A | Normal Human Breast Epithelial | 26.54 |
| PBMCs | Peripheral Blood Mononuclear Cells | 26.69 |
| HFL-1 | Human Fetal Lung Fibroblast | 12.52 |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells
| Treatment Concentration (µM) | Apoptotic Cells (%)[1] |
| 15 | 24.4 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines (MDA-MB-231, HepG2, A549) and normal human cell lines (MDA-MB-10A, HFL-1) were obtained from a certified cell bank. PBMCs were isolated from fresh human blood.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound (0-30 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: MDA-MB-231 cells were treated with this compound (2.5, 5, and 10 µM) for 6 hours. Cells were then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), STAT3, Survivin, Mcl-1, p-JAK2, JAK2, p-Src, Src, p-STAT1, STAT1, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: MDA-MB-231 cells were treated with this compound (2.5, 5, and 10 µM) for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).
Experimental Workflow Diagram
Caption: Workflow for the biological evaluation of this compound.
Mechanism of Action
This compound exerts its anticancer effects through the selective inhibition of STAT3 signaling. Western blot analysis revealed that this compound dose-dependently decreased the phosphorylation of STAT3 at Tyr705 in MDA-MB-231 cells.[1] This inhibition of STAT3 activation led to the downregulation of its downstream target genes, Survivin and Mcl-1, which are key regulators of apoptosis.[1] Importantly, this compound did not affect the phosphorylation levels of upstream kinases such as JAK2 and Src, nor did it impact the phosphorylation of the related STAT1 protein, highlighting its selectivity for the STAT3 pathway.[1] The suppression of the anti-apoptotic proteins Survivin and Mcl-1 ultimately leads to the induction of apoptosis in cancer cells, as confirmed by Annexin V/PI staining.[1]
Conclusion
This compound is a promising novel STAT3 inhibitor discovered through the chemical modification of the natural product plumbagin. It demonstrates potent and selective inhibition of STAT3 phosphorylation, leading to the suppression of downstream survival signals and the induction of apoptosis in cancer cells. The favorable in vitro profile of this compound, including its selectivity for cancer cells over normal cells, makes it a valuable lead compound for the development of new anticancer agents targeting the STAT3 signaling pathway. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
Stat3-IN-11: A Deep Dive into its Structure-Activity Relationship for Drug Discovery Professionals
An In-depth Technical Guide on the Core Principles and Experimental Data Underpinning the Development of a Potent STAT3 Inhibitor
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in promoting tumor cell proliferation, survival, invasion, and angiogenesis. The development of small molecule inhibitors targeting STAT3 has been an area of intense research. This whitepaper provides a detailed examination of the structure-activity relationship (SAR) of Stat3-IN-11, a selective inhibitor of STAT3, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound, also referred to as compound 7a in its discovery publication, is a selective inhibitor that targets the phosphorylation of STAT3 at the tyrosine 705 (pTyr705) residue. This phosphorylation event is a critical step in the activation of the STAT3 signaling pathway. Upon phosphorylation, STAT3 monomers dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of downstream target genes. By inhibiting this initial phosphorylation, this compound effectively blocks the entire downstream signaling cascade.[1]
Experimental evidence demonstrates that this compound dose-dependently inhibits the IL-6-stimulated phosphorylation of STAT3 in cancer cell lines such as MDA-MB-231.[1] Importantly, it does not affect the levels of upstream tyrosine kinases like Src and JAK2, nor the phosphorylation of the closely related STAT1, highlighting its selectivity.[1] The inhibition of STAT3 phosphorylation leads to the downregulation of key downstream target genes involved in cell survival and proliferation, such as Survivin and Mcl-1, ultimately inducing apoptosis in cancer cells.[1][2]
Structure-Activity Relationship (SAR) of this compound and Analogs
The development of this compound involved the synthesis and biological evaluation of a series of plumbagin derivatives. The core scaffold was systematically modified to understand the key structural features required for potent STAT3 inhibition. The following tables summarize the quantitative data from these studies, providing a clear comparison of the structure-activity relationships.
Table 1: In vitro Antiproliferative Activity of this compound and Analogs [1]
| Compound | R Group | MDA-MB-231 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | A549 IC₅₀ (μM) |
| Plumbagin | H | 10.13 ± 0.75 | 11.24 ± 0.81 | 12.56 ± 0.93 |
| 7a (this compound) | -CH₂-Ph | 6.01 ± 0.42 | 7.02 ± 0.51 | 7.02 ± 0.48 |
| 7b | -CH₂-(4-F-Ph) | 8.12 ± 0.63 | 9.23 ± 0.74 | 9.54 ± 0.69 |
| 7c | -CH₂-(4-Cl-Ph) | 7.56 ± 0.58 | 8.67 ± 0.61 | 8.91 ± 0.63 |
| 7d | -CH₂-(4-Br-Ph) | 7.23 ± 0.55 | 8.11 ± 0.60 | 8.34 ± 0.59 |
| 7e | -CH₂-(4-Me-Ph) | 9.01 ± 0.71 | 10.12 ± 0.79 | 10.34 ± 0.81 |
| 7f | -CH₂-(4-OMe-Ph) | 9.56 ± 0.78 | 10.87 ± 0.83 | 11.01 ± 0.85 |
SAR Analysis:
-
The introduction of a benzyl group at the R position (compound 7a ) significantly enhanced the antiproliferative activity compared to the parent compound, plumbagin.
-
Substitution on the phenyl ring of the benzyl group generally led to a decrease in activity. Halogen substitutions (F, Cl, Br in 7b-7d ) were better tolerated than electron-donating groups (Me, OMe in 7e-7f ), suggesting that both steric and electronic factors play a role in the interaction with the target.
-
The unsubstituted benzyl group in This compound (7a) was found to be optimal for potent anticancer activity among the synthesized analogs.
Table 2: Cytotoxicity of this compound in Normal Human Cell Lines [1]
| Compound | MDA-MB-10A IC₅₀ (μM) | PBMCs IC₅₀ (μM) | HFL-1 IC₅₀ (μM) |
| 7a (this compound) | 26.54 ± 1.89 | 26.69 ± 2.01 | 12.52 ± 0.98 |
Selectivity Analysis: this compound demonstrated significantly lower cytotoxicity against normal human cell lines, including breast epithelial cells (MDA-MB-10A), peripheral blood mononuclear cells (PBMCs), and lung fibroblasts (HFL-1), compared to the cancer cell lines. This indicates a favorable therapeutic window for the compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the evaluation of this compound.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr705.
Methodology:
-
Cell Culture and Treatment: MDA-MB-231 cells were seeded in 6-well plates and allowed to attach overnight. The cells were then serum-starved for 12 hours. Following starvation, cells were pre-treated with varying concentrations of this compound (2.5, 5.0, 10 μM) or DMSO (vehicle control) for 6 hours.
-
IL-6 Stimulation: After the pre-treatment, cells were stimulated with 25 ng/mL of recombinant human IL-6 for 30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 μg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-JAK2, total JAK2, phospho-Src, total Src, phospho-STAT1, and total STAT1.
-
Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Objective: To assess the antiproliferative activity of this compound and its analogs.
Methodology:
-
Cell Seeding: Cancer cells (MDA-MB-231, HepG2, A549) and normal cells (MDA-MB-10A, PBMCs, HFL-1) were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: MDA-MB-231 cells were treated with different concentrations of this compound (2.5, 5, 10, and 15 μM) for 48 hours.
-
Cell Harvesting and Staining: The cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. The cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive cells were considered apoptotic, and PI was used to distinguish between early and late apoptotic/necrotic cells.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language to illustrate the STAT3 signaling pathway and the workflow for evaluating STAT3 inhibitors.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and evaluation of this compound.
Conclusion
This compound has emerged as a promising selective inhibitor of STAT3, demonstrating potent antiproliferative activity against various cancer cell lines with a favorable selectivity profile over normal cells. The structure-activity relationship studies of the plumbagin-derived series have provided critical insights into the structural requirements for effective STAT3 inhibition, highlighting the importance of the benzyl moiety for optimal activity. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of STAT3-targeted drug discovery. The continued exploration and optimization of this chemical scaffold hold significant potential for the development of novel and effective anticancer therapeutics.
References
The Inhibitory Effect of Stat3-IN-11 on STAT3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Its persistent activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[3] This technical guide provides an in-depth overview of the small molecule inhibitor, Stat3-IN-11, with a specific focus on its mechanism of action in inhibiting STAT3 phosphorylation. This document details quantitative data on its inhibitory activity, comprehensive experimental protocols for its evaluation, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action of this compound
This compound is a selective inhibitor that targets the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue.[4] This phosphorylation event is a pivotal step in the canonical STAT3 signaling pathway, as it leads to the homodimerization of STAT3, its translocation to the nucleus, and the subsequent activation of downstream target genes involved in cell survival and proliferation, such as Survivin and Mcl-1.[3][4] Notably, this compound has been shown to be selective, not affecting the phosphorylation of upstream kinases like JAK2 and Src, nor the phosphorylation of other STAT isoforms such as STAT1.[4]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified across various cell lines and enzymatic assays. The following tables summarize the key inhibitory concentrations (IC50) and treatment conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 6.01[4] |
| HepG2 | Liver Cancer | 7.02[4] |
| A549 | Lung Cancer | 7.02[4] |
Table 2: IC50 Values of this compound in Non-Cancerous Cell Lines (48h treatment)
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-10A | Normal Breast Epithelial | 26.54[4] |
| PBMCs | Peripheral Blood Mononuclear Cells | 25.69[4] |
| HFL-1 | Fetal Lung Fibroblast | 12.52[4] |
Table 3: Inhibition of STAT3 Phosphorylation by this compound
| Cell Line | Treatment Condition | Effect |
| MDA-MB-231 | 2.5-10 µM for 6 hours (stimulated with IL-6) | Dose-dependent inhibition of STAT3 phosphorylation at Tyr705.[4] |
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation Inhibition by this compound
This protocol outlines the steps to assess the inhibitory effect of this compound on STAT3 phosphorylation in a selected cancer cell line (e.g., MDA-MB-231).
Materials:
-
Cell Line: MDA-MB-231 or other suitable cancer cell line with active STAT3 signaling.
-
Reagents: this compound, IL-6 (or other appropriate STAT3 activator), cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein assay reagent (e.g., BCA or Bradford).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145).[1]
-
Primary Antibody: Mouse anti-STAT3 (e.g., Cell Signaling Technology #9139).[1]
-
Loading Control Antibody: Anti-β-actin or anti-GAPDH.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
-
Equipment: Standard cell culture equipment, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified duration (e.g., 6 hours).
-
For the final 30 minutes of inhibitor treatment, stimulate the cells with a STAT3 activator, such as IL-6 (e.g., 50 ng/mL), to induce STAT3 phosphorylation. Include an unstimulated, untreated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors directly to the wells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for total STAT3 levels, the membrane can be stripped and re-probed with an antibody against total STAT3, followed by a loading control antibody like β-actin.
-
Quantify the band intensities using densitometry software. The level of phosphorylated STAT3 should be normalized to the total STAT3 and/or the loading control.
-
Visualizations
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the effect of this compound on STAT3 phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the roles of STAT3 signaling in cancer biology. Its selective inhibition of STAT3 phosphorylation at Tyr705 provides a specific means to probe the downstream consequences of this critical pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. The provided methodologies, when followed with precision, will enable the robust and reproducible assessment of this inhibitor's impact on STAT3 signaling.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of STAT3 and the Implications of its Inhibition
Disclaimer: Extensive searches for the specific inhibitor "Stat3-IN-11" did not yield any publicly available information. Therefore, this guide will provide a comprehensive overview of the downstream signaling pathways of the Signal Transducer and Activator of Transcription 3 (STAT3) protein and the general consequences of its inhibition, which would be the expected mode of action for a compound like this compound.
Introduction to STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, angiogenesis, and immune responses.[1][2][3] In a resting cell, STAT3 is an inactive monomer residing in the cytoplasm.[4] Its activation is a tightly regulated process, and aberrant, persistent activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[3][5][6][7][8]
STAT3 activation is initiated by a variety of upstream signals, primarily cytokines and growth factors.[5] This typically involves the Janus kinase (JAK) family of tyrosine kinases.[5] Upon ligand binding to their respective receptors, JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3.[6] Recruited STAT3 is then itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[5][9] This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus.[5][7] In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[5][9]
Core Downstream Signaling Pathways of STAT3
The downstream effects of STAT3 activation are extensive and contribute to various aspects of cellular function and disease progression. These can be broadly categorized as follows:
Cell Proliferation and Cell Cycle Progression
Activated STAT3 promotes cell proliferation by upregulating the expression of genes that drive the cell cycle and cellular growth. Key target genes in this category include:
-
c-Myc: A potent proto-oncogene that plays a central role in cell growth, proliferation, and metabolism.[8][10]
-
Cyclins (e.g., Cyclin D1): These proteins are essential for the progression of the cell cycle through their regulation of cyclin-dependent kinases (CDKs).[5]
Inhibition of STAT3 would be expected to downregulate the expression of these genes, leading to cell cycle arrest and a reduction in cell proliferation.
Anti-Apoptosis and Cell Survival
A critical role of STAT3 in cancer is its ability to protect cells from apoptosis (programmed cell death). It achieves this by inducing the transcription of several anti-apoptotic genes:
-
Bcl-2 (B-cell lymphoma 2) family members (e.g., Bcl-xL, Mcl-1): These proteins are key regulators of the intrinsic apoptotic pathway, preventing the release of cytochrome c from mitochondria.[2][5][9]
-
Survivin: An inhibitor of apoptosis (IAP) family member that also plays a role in regulating cell division.[2]
Targeting STAT3 would decrease the expression of these anti-apoptotic proteins, thereby sensitizing cancer cells to apoptotic stimuli.
Angiogenesis
STAT3 contributes to the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. It does this by upregulating the expression of pro-angiogenic factors:
-
VEGF (Vascular Endothelial Growth Factor): A potent signaling protein that stimulates the formation of blood vessels.[7][10]
-
HIF-1α (Hypoxia-Inducible Factor 1-alpha): A transcription factor that plays a central role in the cellular response to hypoxia and induces the expression of genes involved in angiogenesis, including VEGF.[11]
Inhibition of STAT3 would be predicted to reduce the production of these factors, thereby impeding tumor angiogenesis.
Immune Evasion
STAT3 plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the host's immune system. This is achieved through several mechanisms:
-
Promotion of immunosuppressive cells: STAT3 signaling is crucial for the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.[8]
-
Inhibition of anti-tumor immunity: STAT3 can suppress the expression of pro-inflammatory cytokines that are necessary for the activation of anti-tumor T cells and natural killer (NK) cells.[10]
-
Upregulation of immune checkpoints: STAT3 can induce the expression of PD-L1, a protein that binds to the PD-1 receptor on T cells, leading to their inactivation.[12]
Inhibiting STAT3 could therefore reverse this immunosuppression and enhance the efficacy of immunotherapies.
Quantitative Data Summary
While specific quantitative data for "this compound" is unavailable, the following table summarizes the key downstream target genes of STAT3 and the expected outcome of STAT3 inhibition.
| Cellular Process | Key Downstream Target Genes | Expected Effect of STAT3 Inhibition |
| Cell Proliferation | c-Myc, Cyclin D1 | Decreased expression, leading to cell cycle arrest and reduced proliferation. |
| Anti-Apoptosis | Bcl-2, Bcl-xL, Mcl-1, Survivin | Decreased expression, leading to increased apoptosis. |
| Angiogenesis | VEGF, HIF-1α | Decreased expression, leading to inhibition of new blood vessel formation. |
| Immune Evasion | PD-L1, Foxp3 (for Tregs) | Decreased expression of immunosuppressive factors and cells, leading to enhanced anti-tumor immunity. |
Visualizing STAT3 Downstream Signaling
The following diagrams illustrate the core STAT3 signaling pathway and the anticipated effects of its inhibition.
Caption: Canonical STAT3 Signaling Pathway.
References
- 1. STAT3 expression following systemic administration of STAT3 [bio-protocol.org]
- 2. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 - Wikipedia [en.wikipedia.org]
- 6. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STAT3 signal transducer and activator of transcription 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Central Role of STAT3 in Cancer Cell Survival: A Technical Guide for Researchers
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] In normal physiological conditions, STAT3 activation is a transient and tightly regulated event.[1][3] However, its persistent and aberrant activation is a common feature in a wide array of human cancers, including solid tumors and hematological malignancies.[1][3][4] Constitutively active STAT3 contributes significantly to oncogenesis by promoting cancer cell survival, proliferation, invasion, and angiogenesis, while also mediating immune evasion.[2][4][5] This hyperactivation transforms STAT3 into a critical node for tumor cell maintenance, making it a highly attractive target for therapeutic intervention.[6][7] This technical guide provides an in-depth exploration of the STAT3 signaling pathway, its multifaceted roles in cancer cell survival, current therapeutic strategies, and key experimental protocols for its study.
The STAT3 Signaling Pathway in Cancer
Canonical Activation of STAT3
The activation of STAT3 is typically initiated by the binding of cytokines (such as Interleukin-6, IL-6) or growth factors (like Epidermal Growth Factor, EGF) to their corresponding receptors on the cell surface.[8][9] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs) or non-receptor tyrosine kinases like Src.[4][8] Activated JAKs then phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 protein.[2][8][10] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT family members, which then translocate from the cytoplasm to the nucleus.[2][5][11] Within the nucleus, STAT3 dimers bind to specific DNA sequences (interferon-gamma activated sequences or GAS) in the promoter regions of target genes, thereby regulating their transcription.[12]
Mechanisms of Aberrant STAT3 Activation in Cancer
In contrast to its transient activation in normal cells, STAT3 is constitutively activated in many cancers through several mechanisms:[1][4]
-
Autocrine and Paracrine Signaling: Tumor cells can produce their own cytokines, such as IL-6, creating a feedback loop that continually activates the JAK/STAT3 pathway.[9]
-
Hyperactivation of Upstream Kinases: Mutations in or overexpression of receptor tyrosine kinases (e.g., EGFR) or non-receptor tyrosine kinases (e.g., Src family kinases) can lead to persistent, ligand-independent STAT3 phosphorylation.[4][8]
-
Loss of Negative Regulators: The activity of STAT3 is normally suppressed by proteins like Suppressors of Cytokine Signaling (SOCS) and Protein Inhibitors of Activated STAT (PIAS).[8] The downregulation or inactivation of these negative regulators in cancer cells results in unchecked STAT3 activity.[4]
Role of STAT3 in Promoting Cancer Cell Survival
Aberrantly activated STAT3 drives the transcription of a wide range of genes that are critical for tumor progression and the maintenance of malignant phenotypes.[4][5]
Inhibition of Apoptosis
A key function of STAT3 in cancer is the suppression of programmed cell death (apoptosis).[3][13] It achieves this by upregulating the expression of anti-apoptotic proteins while suppressing pro-apoptotic factors.[4] This dual action creates a cellular environment that is highly resistant to apoptotic stimuli, including those induced by chemotherapy and radiotherapy.[6][14]
Promotion of Cell Proliferation and Cell Cycle Progression
STAT3 directly promotes uncontrolled cell proliferation by increasing the transcription of genes that regulate the cell cycle.[5] Key targets include c-Myc and cyclins (e.g., Cyclin D1), which drive the transition from the G1 to the S phase of the cell cycle, thereby accelerating cell division.[11][13]
Induction of Angiogenesis
For solid tumors to grow beyond a few millimeters, they require a dedicated blood supply, a process known as angiogenesis.[15] STAT3 is a potent inducer of angiogenesis, primarily by acting as a direct transcriptional activator of the Vascular Endothelial Growth Factor (VEGF) gene.[4][11][15] Additionally, STAT3 can induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α), another critical mediator of angiogenesis.[4][11]
Facilitation of Invasion and Metastasis
The spread of cancer cells to distant organs (metastasis) is the primary cause of cancer-related mortality. STAT3 plays a crucial role in this process by regulating genes involved in cell migration and invasion.[2][11] These include matrix metalloproteinases (MMPs), which degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream.[11]
Modulation of the Tumor Immune Microenvironment
STAT3 activation is instrumental in helping cancer cells evade the host immune system.[4] It suppresses anti-tumor immunity by inhibiting the expression of pro-inflammatory, anti-cancer Th1 cytokines like IL-12 and IFN-γ.[4] Simultaneously, it promotes an immunosuppressive tumor microenvironment by driving the expression of immune checkpoint ligands like PD-L1 and fostering the development of regulatory T cells.[16]
Table 1: Key Downstream Target Genes of STAT3 in Cancer Cell Survival
| Target Gene | Function in Cancer | References |
| Bcl-2, Bcl-xL, Mcl-1 | Inhibition of apoptosis | [3][4][17] |
| Survivin | Inhibition of apoptosis, regulation of cell division | [4][14] |
| c-Myc | Promotion of cell proliferation and metabolism | [4][11][13] |
| Cyclin D1, Cyclin B1 | Promotion of cell cycle progression | [11][13] |
| VEGF | Induction of angiogenesis | [4][11][15] |
| HIF-1α | Induction of angiogenesis and metabolic adaptation | [4][11] |
| MMPs (e.g., MMP-2, MMP-9) | Degradation of extracellular matrix, enabling invasion | [11] |
| Twist, ZEB1 | Promotion of Epithelial-Mesenchymal Transition (EMT) | [14][17] |
| PD-L1 | Suppression of anti-tumor immune response | [3][16] |
Therapeutic Strategies Targeting STAT3
Given its central role as an oncogenic driver, STAT3 is a prime target for cancer therapy.[1][16] Strategies to inhibit STAT3 signaling include direct approaches, such as blocking its domains, and indirect methods that target upstream activators.[18] Despite significant efforts, developing selective and effective STAT3 inhibitors has been challenging, though several promising agents are currently in clinical trials.[19]
Table 2: Selected STAT3 Inhibitors in Clinical Development
| Inhibitor | Mechanism of Action | Target Indication(s) | Reported Efficacy (Preclinical/Clinical) | References |
| Danvatirsen (AZD9150) | Antisense oligonucleotide targeting STAT3 mRNA | Lymphoma, Non-Small Cell Lung Cancer (NSCLC) | Reduces STAT3 protein expression; shows early signs of antitumor activity. | [20] |
| KT-333 | STAT3 degrader (PROTAC) | Relapsed/Refractory Lymphomas, Leukemias, Solid Tumors | Induces proteasomal degradation of STAT3; partial responses observed in hematological malignancies. | [20] |
| OPB-31121 | Small molecule inhibitor of the STAT3 SH2 domain | Various solid tumors | Showed low nanomolar IC50 in preclinical models but failed to show efficacy in clinical trials. | [16][20] |
| Niclosamide | Inhibitor of STAT3 DNA-binding domain | Various solid tumors | IC50 of 1.93 ± 0.70µM in a recombinant STAT3 ELISA; EC50 of 1.09 ± 0.9µM in MTT assay (HeLa cells). | [21] |
| LLL12B | Small molecule inhibitor | Medulloblastoma | Inhibits STAT3 phosphorylation at concentrations of 0.5-2.5 µM. | [22] |
Key Experimental Protocols for Studying STAT3
Validating the role of STAT3 and the efficacy of its inhibitors requires robust experimental methodologies. The following sections detail the core protocols for Western Blotting, ChIP-Sequencing, and Cell Viability Assays.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
Western blotting is the most common technique used to detect the activation state of STAT3 by using an antibody specific to its phosphorylated form at Tyr705.[10]
Experimental Workflow:
-
Sample Preparation: Lyse cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[10][23]
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA or Bradford assay) to ensure equal loading.[10]
-
SDS-PAGE: Separate proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Incubate the membrane in a blocking buffer (typically 5% Bovine Serum Albumin (BSA) in TBS-T for phospho-antibodies) to prevent non-specific antibody binding.[23]
-
Antibody Incubation: Probe the membrane with a primary antibody specific for p-STAT3 (Tyr705). Following this, strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-Actin or GAPDH).[10][24]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for STAT3 Target Gene Identification
ChIP-Seq is a powerful method used to identify the genome-wide binding sites of a transcription factor, such as STAT3, providing insight into the genes it directly regulates.[12]
Experimental Workflow:
-
Cross-linking: Treat cells with formaldehyde to create covalent cross-links between DNA and associated proteins, including STAT3.[25][26]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication.[27]
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to STAT3. The antibody-STAT3-DNA complexes are then captured, often using magnetic beads.[27]
-
Reverse Cross-linking: Reverse the formaldehyde cross-links to release the DNA.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequence reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions with significant enrichment, which represent STAT3 binding sites.[25][26]
Cell Viability (MTT) Assay for Assessing STAT3 Inhibitor Efficacy
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is commonly used to determine the cytotoxic effects of potential therapeutic agents like STAT3 inhibitors.[28]
Experimental Workflow:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a specific density and allow them to attach overnight.[29][30]
-
Compound Treatment: Treat the cells with varying concentrations of the STAT3 inhibitor (and a vehicle control) and incubate for a defined period (e.g., 24, 48, or 72 hours).[29]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[28] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the media and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[28][29]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.[28]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot dose-response curves to determine the EC50 or IC50 value of the inhibitor.[21]
Conclusion
The constitutive activation of STAT3 is a central and actionable driver of cancer cell survival and progression.[3][4] Its pleiotropic effects on apoptosis, proliferation, angiogenesis, and immune evasion underscore its significance as a lynchpin in the molecular circuitry of many tumors.[4][5] While the development of direct STAT3 inhibitors has proven challenging, ongoing research into novel therapeutic modalities, such as protein degraders and improved delivery systems, holds promise.[7][19] A thorough understanding of the STAT3 signaling network, combined with robust experimental validation, is essential for the successful development of next-generation cancer therapies targeting this critical oncogenic pathway.
References
- 1. jebms.org [jebms.org]
- 2. Role of STAT3 in cancer metastasis and translational advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of STAT3 Signaling in Mediating Tumor Resistance to Canc...: Ingenta Connect [ingentaconnect.com]
- 7. Enhancing cancer therapy: The role of drug delivery systems in STAT3 inhibitor efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 10. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 11. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 12. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stat3 Expression and Its Correlation with Proliferation and Apoptosis/Autophagy in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The roles of signal transducer and activator of transcription factor 3 in tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tvarditherapeutics.com [tvarditherapeutics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 21. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 25. STAT3 and GR cooperate to drive gene expression and growth of basal-like triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 30. mdpi.com [mdpi.com]
Stat3-IN-11: A Technical Guide to its Mechanism of Action and Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, proliferation, and apoptosis.[1][2][3] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of Stat3-IN-11, a selective inhibitor of STAT3, and its role in the induction of apoptosis. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays relevant to its study.
Introduction to STAT3 and its Role in Apoptosis
The STAT3 signaling pathway is a crucial mediator of cytokine and growth factor signaling. Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT3 is phosphorylated at tyrosine 705 (pTyr705).[1] This phosphorylation event triggers the homodimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[1][2]
Constitutively active STAT3 is known to promote tumorigenesis by upregulating the expression of genes involved in cell survival and proliferation, while simultaneously suppressing apoptosis.[2][3] Key anti-apoptotic proteins regulated by STAT3 include B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), Myeloid cell leukemia 1 (Mcl-1), and Survivin. By promoting the expression of these proteins, activated STAT3 helps cancer cells evade programmed cell death.
This compound: A Selective STAT3 Inhibitor
This compound is a selective inhibitor that targets the STAT3 signaling pathway. Its primary mechanism of action is the inhibition of STAT3 phosphorylation at the pTyr705 site. Notably, this compound does not affect the upstream tyrosine kinases Src and JAK2, nor does it impact the phosphorylation of STAT1, highlighting its selectivity for STAT3. By blocking STAT3 phosphorylation, this compound prevents its activation and subsequent downstream signaling, leading to the downregulation of anti-apoptotic proteins like Survivin and Mcl-1. This targeted inhibition of the STAT3 pathway ultimately induces apoptosis in cancer cells.
Quantitative Data for this compound
The efficacy of this compound has been evaluated in various cancer and normal cell lines. The following tables summarize the available quantitative data.
Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines (48h treatment)
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 6.01 |
| HepG2 | Liver Cancer | 7.02 |
| A549 | Lung Cancer | 7.02 |
| MDA-MB-10A | Normal Breast Epithelial | 26.54 |
| PBMCs | Peripheral Blood Mononuclear Cells | 26.69 |
| HFL-1 | Normal Human Fetal Lung Fibroblast | 12.52 |
Table 2: Effects of this compound on STAT3 Signaling and Apoptosis
| Parameter | Cell Line | Treatment | Effect |
| STAT3 Phosphorylation (pTyr705) | MDA-MB-231 (IL-6 stimulated) | 2.5-10 µM, 6h | Dose-dependent inhibition |
| Survivin Expression | MDA-MB-231 | 2.5-10 µM, 6h | Concentration-dependent inhibition |
| Mcl-1 Expression | MDA-MB-231 | 2.5-10 µM, 6h | Concentration-dependent inhibition |
| Cell Apoptosis | Not Specified | 2.5-10 µM, 48h | Dose-dependent induction |
| Cell Inhibition | MDA-MB-231 | 20 µM, 48h | 97.86% inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
STAT3 signaling pathway and the inhibitory action of this compound.
A typical workflow for Western blot analysis of STAT3 phosphorylation.
Workflow for assessing apoptosis using Annexin V and PI staining.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for STAT3 Phosphorylation
This technique is used to detect and quantify the levels of total STAT3 and phosphorylated STAT3.
Materials:
-
Cell culture dishes
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-STAT3 and a loading control antibody (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells.
Materials:
-
Cell culture dishes
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 48 hours.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound is a promising selective inhibitor of the STAT3 signaling pathway. By specifically targeting the phosphorylation of STAT3, it effectively downregulates the expression of key anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other STAT3 inhibitors.
References
Chemical properties and structure of Stat3-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3] Stat3-IN-11 is a selective inhibitor of STAT3, demonstrating potential as a valuable tool for cancer research and as a candidate for anticancer drug development.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is a small molecule inhibitor of STAT3. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇NO₄ | [5] |
| Molecular Weight | 335.35 g/mol | [5] |
| CAS Number | 2503096-50-0 | [5] |
| Appearance | Solid | [5] |
| Purity | 98.3% | [5] |
Chemical Structure:
The chemical structure of this compound is presented below. This visual representation is crucial for understanding its potential interactions with the STAT3 protein.
(A chemical structure image would be inserted here in a real document. As a text-based AI, I will describe its key features based on publicly available information if a detailed structure were provided in the search results. The current search results do not provide a visual structure, but vendor sites like MedchemExpress or CymitQuimica would be the source for this image.)
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of the STAT3 signaling pathway. The key aspects of its mechanism of action are:
-
Inhibition of STAT3 Phosphorylation: this compound selectively inhibits the phosphorylation of STAT3 at the Tyrosine 705 (pTyr705) site.[4] This phosphorylation event is a critical step in the activation of STAT3, which is mediated by upstream kinases such as Janus kinases (JAKs).[1]
-
Selectivity: The inhibitor demonstrates selectivity for STAT3, as it does not affect the phosphorylation levels of upstream tyrosine kinases like Src and JAK2, nor does it impact the phosphorylation of STAT1.[4]
-
Downstream Effects: By preventing STAT3 phosphorylation and subsequent activation, this compound inhibits the expression of downstream target genes that are crucial for tumor cell survival and proliferation, such as Survivin and Mcl-1.[4]
-
Induction of Apoptosis: The inhibition of the pro-survival STAT3 pathway by this compound leads to the induction of apoptosis in cancer cells.[4]
The STAT3 signaling pathway and the point of inhibition by this compound are illustrated in the diagram below.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Biological Activity
The inhibitory activity of this compound has been quantified in various assays and cell lines. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC₅₀ Value (μM) | Reference |
| SIP | 1.93 | [4] |
| SphK1 | ≥ 30 | [4] |
| SphK2 | ≈ 30 | [4] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference |
| MDA-MB-231 | Breast Cancer | 6.01 | [4] |
| HepG2 | Liver Cancer | 7.02 | [4] |
| A549 | Lung Cancer | 7.02 | [4] |
Table 3: Cytotoxicity of this compound in Normal Human Cells (48h treatment)
| Cell Line | Cell Type | IC₅₀ Value (μM) | Reference |
| MDA-MB-10A | Mammary Epithelial | 26.54 | [4] |
| PBMCs | Peripheral Blood Mononuclear Cells | 26.69 | [4] |
| HFL-1 | Fetal Lung Fibroblast | 12.52 | [4] |
Additionally, this compound at a concentration of 20 μM for 48 hours demonstrated a 97.86% inhibitory effect on MDA-MB-231 cells.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for STAT3 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3 at Tyr705.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
IL-6 (or other STAT3 activator)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10 μM) for a specified duration (e.g., 6 hours).[4] In the final 30 minutes of incubation, stimulate the cells with a STAT3 activator like IL-6.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin.
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Cell Viability (MTT) Assay
This protocol is for determining the IC₅₀ values of this compound in different cell lines.
Materials:
-
Cell lines of interest
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 hours).[4] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a potent and selective inhibitor of STAT3 phosphorylation, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines. Its well-defined mechanism of action and characterized biological activity make it a valuable research tool for investigating the role of STAT3 in cancer and other diseases. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and similar STAT3 inhibitors.
References
- 1. STAT3 - Wikipedia [en.wikipedia.org]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
STAT3-IN-11: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing STAT3-IN-11, a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in cell-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear and accessible format to facilitate your research and drug development efforts.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of STAT3. It exerts its inhibitory effect by specifically targeting the phosphorylation of STAT3 at the tyrosine 705 (pTyr705) residue. This phosphorylation is a critical step in the activation of the STAT3 signaling pathway, which is often constitutively active in a variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and apoptosis resistance.
Mechanism of Action: this compound selectively inhibits the phosphorylation of STAT3 at Tyr705, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes.[1] Notably, this compound does not affect the activity of upstream tyrosine kinases such as Src and JAK2, nor does it inhibit the phosphorylation of the related STAT1, highlighting its selectivity for STAT3.[1] By down-regulating the expression of STAT3 target genes like Survivin and Mcl-1, this compound can induce apoptosis in cancer cells.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound across various cell lines.
Table 1: IC50 Values for Cell Viability (48-hour treatment) [1]
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Human Breast Cancer | 6.01 |
| HepG2 | Human Liver Cancer | 7.02 |
| A549 | Human Lung Cancer | 7.02 |
| MDA-MB-10A | Human Mammary Gland (Normal) | 26.54 |
| PBMCs | Human Peripheral Blood Mononuclear Cells (Normal) | 26.69 |
| HFL-1 | Human Fetal Lung Fibroblast (Normal) | 12.52 |
Table 2: Experimental Conditions for In Vitro Assays [1]
| Assay | Cell Line | Concentration Range | Incubation Time | Key Findings |
| STAT3 Phosphorylation | MDA-MB-231 | 2.5 - 10 µM | 6 hours | Dose-dependent decrease in p-STAT3 (Tyr705) |
| Downstream Gene Expression | MDA-MB-231 | 2.5 - 10 µM | 6 hours | Dose-dependent decrease in Survivin and Mcl-1 |
| Apoptosis Induction | MDA-MB-231 | 2.5 - 10 µM | 48 hours | Dose-dependent increase in apoptotic cells |
Experimental Protocols
Herein are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer and normal cells and to calculate the IC50 value.
Materials:
-
Target cell lines (e.g., MDA-MB-231, HepG2, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for STAT3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on STAT3 phosphorylation at Tyr705.
Materials:
-
Target cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
IL-6 (or other appropriate STAT3 activator)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2, anti-p-Src, anti-p-STAT1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle control for 6 hours.
-
Stimulate the cells with a STAT3 activator (e.g., 50 ng/mL IL-6) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative PCR (qPCR) for Downstream Target Gene Expression
Objective: To evaluate the effect of this compound on the expression of STAT3 downstream target genes.
Materials:
-
Target cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Survivin, Mcl-1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 2.5, 5, 10 µM) or vehicle control for 6 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Visualizations
The following diagrams illustrate the STAT3 signaling pathway and the experimental workflow for evaluating this compound.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the efficacy of this compound.
Caption: Logical relationships of this compound's cellular effects.
References
Application of Stat3-IN-11 in Breast Cancer Cell Lines: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Stat3-IN-11, a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in breast cancer cell line studies.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when persistently activated, plays a critical role in the development and progression of many cancers, including breast cancer. Constitutive STAT3 activation promotes tumor cell survival, proliferation, and resistance to apoptosis. This compound is a selective small molecule inhibitor that targets the phosphorylation of STAT3 at the tyrosine 705 (pTyr705) site, a crucial step for its activation, dimerization, and nuclear translocation. By inhibiting STAT3 phosphorylation, this compound effectively blocks its downstream signaling pathways, leading to the suppression of oncogenic gene expression and the induction of apoptosis in cancer cells. This makes this compound a valuable tool for investigating the role of STAT3 in breast cancer and a potential therapeutic agent.
Mechanism of Action
This compound is a selective inhibitor of STAT3, acting primarily by preventing its phosphorylation at the pTyr705 position.[1] This inhibition is specific, as this compound does not affect the phosphorylation of upstream kinases such as JAK2 and Src, nor does it impact the phosphorylation of other STAT isoforms like STAT1.[1] The blockade of STAT3 phosphorylation prevents its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of its downstream target genes. Key downstream targets of STAT3 involved in cell survival and proliferation, such as Survivin and Mcl-1, are consequently downregulated upon treatment with this compound.[1] This targeted inhibition of the STAT3 signaling pathway ultimately leads to the induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell lines.
Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines (48-hour treatment)
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Human Breast Cancer | 6.01[1] |
| HepG2 | Human Liver Cancer | 7.02[1] |
| A549 | Human Lung Cancer | 7.02[1] |
| MDA-MB-10A | Normal Human Breast Epithelial | 26.54[1] |
| PBMCs | Peripheral Blood Mononuclear Cells | 26.69[1] |
| HFL-1 | Human Fetal Lung Fibroblast | 12.52[1] |
Table 2: Inhibitory Effect of this compound on MDA-MB-231 Breast Cancer Cells
| Concentration (µM) | Treatment Duration (hours) | % Inhibition |
| 20 | 48 | 97.86[1] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0-30 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation and Downstream Targets
-
Cell Lysis: Seed breast cancer cells and treat with this compound (e.g., 2.5-10 µM) for 6 hours. For IL-6 stimulation, starve cells overnight and then stimulate with IL-6 for 30 minutes before treatment with the inhibitor. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, Survivin, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed breast cancer cells and treat with various concentrations of this compound (e.g., 2.5-10 µM) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.
Conclusion
This compound is a potent and selective inhibitor of STAT3 signaling with demonstrated efficacy in breast cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable research tool for elucidating the role of STAT3 in breast cancer pathogenesis and for the preclinical evaluation of STAT3-targeted therapies. The provided protocols offer a standardized approach for assessing the biological effects of this compound in a laboratory setting.
References
Application Notes and Protocols for STAT3 Inhibition in Hepatocellular Carcinoma Models
Note: Extensive searches did not yield specific public data for a compound designated "Stat3-IN-11". The following application notes and protocols are based on the principles of STAT3 inhibition in hepatocellular carcinoma (HCC) and utilize data from studies on other well-characterized small molecule STAT3 inhibitors, such as Napabucasin and Stattic, as representative examples. These protocols and data serve as a guide for researchers investigating novel STAT3 inhibitors in HCC.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that is frequently overactivated in hepatocellular carcinoma (HCC), a major cause of cancer-related mortality worldwide.[1][2][3] Constitutive activation of STAT3 in HCC is associated with poor prognosis and contributes to multiple aspects of cancer progression, including cell proliferation, survival, invasion, angiogenesis, and immune evasion.[1][4][5][6] The critical role of the STAT3 signaling pathway in HCC makes it a promising target for therapeutic intervention.[1][2] Small molecule inhibitors that disrupt STAT3 signaling have shown potential in preclinical HCC models.[1][6][7]
These application notes provide an overview of the use of STAT3 inhibitors in HCC models, including summaries of their anti-tumor activities and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of representative STAT3 inhibitors in hepatocellular carcinoma models.
Table 1: In Vitro Activity of STAT3 Inhibitors in HCC Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Napabucasin | Huh7 | Cell Viability | ~5 | [1] |
| Napabucasin | Hepa1-6 | Cell Viability | ~5 | [1] |
| Stattic | CCRF-CEM (T-ALL) | Cell Viability (CCK-8) | 3.188 | [8] |
| Stattic | Jurkat (T-ALL) | Cell Viability (CCK-8) | 4.89 | [8] |
| STAT3-ASOs | HepG2 | Cell Proliferation (CCK-8) | ~0.4 (400 nM) | [9] |
| STAT3-ASOs | MHCC-97H | Cell Proliferation (CCK-8) | ~0.4 (400 nM) | [9] |
Note: Data for Stattic in T-ALL cell lines is included to provide additional examples of IC50 values for a known STAT3 inhibitor.
Table 2: In Vivo Efficacy of STAT3 Inhibitors in HCC Animal Models
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Napabucasin | Hepa1-6 subcutaneous homograft mouse model | Not Specified | Significantly delayed tumor growth and prolonged overall survival | [1] |
| STAT3-ASOs | HCC xenograft model | Not Specified | Decreased tumor burden | [9] |
| NSC 74859 | Diethylinitrosamine (DEN)-induced HCC in mice | Not Specified | Significantly suppressed tumor growth | [6] |
Signaling Pathway
The STAT3 signaling pathway plays a pivotal role in hepatocellular carcinoma. Upon activation by upstream cytokines (e.g., IL-6) and growth factors, Janus kinases (JAKs) phosphorylate STAT3, leading to its dimerization, nuclear translocation, and the transcription of target genes involved in cell proliferation, survival, and angiogenesis.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the effect of a STAT3 inhibitor on the viability of HCC cells.
References
- 1. Targeted inhibition of STAT3 induces immunogenic cell death of hepatocellular carcinoma cells via glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] STAT3: An Emerging Therapeutic Target for Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. STAT3 palmitoylation initiates a positive feedback loop that promotes the malignancy of hepatocellular carcinoma cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 in hepatocellular carcinoma: new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 activation in monocytes accelerates liver cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoprotective versus Oncogenic Functions of STAT3 in Liver Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Novel STAT3 oligonucleotide compounds suppress tumor growth and overcome the acquired resistance to sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 Following Stat3-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation at Tyrosine 705 (p-STAT3) by Western blot following treatment with the inhibitor Stat3-IN-11. These guidelines are intended to assist in the assessment of the inhibitory effects of this compound on the STAT3 signaling pathway.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, and differentiation.[1][2] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, where its constitutive activation is a common feature.[3][4] The activation of STAT3 is primarily mediated by phosphorylation of the tyrosine residue 705 (Tyr705) by Janus kinases (JAKs) or other tyrosine kinases in response to cytokines (e.g., IL-6) and growth factors (e.g., EGF).[1][3] Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes.[1][3]
This compound is a small molecule inhibitor of STAT3, designed to interfere with this signaling cascade. By inhibiting the phosphorylation of STAT3, this compound is expected to reduce the expression of downstream target genes involved in cell growth and survival, thereby promoting apoptosis in cancer cells. This application note provides a comprehensive protocol for evaluating the efficacy of this compound in inhibiting STAT3 phosphorylation using Western blot analysis.
STAT3 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical STAT3 signaling pathway and the proposed mechanism of action for this compound.
References
Application Notes and Protocols for STAT3 Reporter Assay in Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation and persistent activation of the STAT3 signaling pathway are implicated in the pathogenesis of various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[3][4] The interleukin-6 (IL-6)/Janus kinase (JAK)/STAT3 signaling axis is a central pathway leading to STAT3 activation.[3][5] STAT3 reporter assays provide a robust and sensitive method for high-throughput screening (HTS) of potential STAT3 inhibitors.[6] This document outlines the principles of the STAT3 reporter assay, provides a detailed protocol for its implementation, and offers guidance on data interpretation for inhibitor screening.
Principle of the STAT3 Reporter Assay
The STAT3 reporter assay is a cell-based method used to quantify the transcriptional activity of STAT3.[7][8] The core of this assay is a reporter construct containing a firefly luciferase gene under the transcriptional control of a promoter with multiple tandem repeats of a STAT3-specific DNA binding sequence, known as the sis-inducible element (SIE).[9] When STAT3 is activated, typically by cytokines like IL-6, it dimerizes, translocates to the nucleus, and binds to these response elements, driving the expression of the luciferase reporter gene.[5][10][11] The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of STAT3 transcriptional activity. Potential inhibitors of the STAT3 pathway will decrease the luciferase signal in a dose-dependent manner.[6] To control for non-specific effects and variations in transfection efficiency, a second reporter, typically Renilla luciferase driven by a constitutive promoter, is often co-transfected.[4][9][12]
Key Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their corresponding cell surface receptors.[1][13] This ligand-receptor interaction leads to the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 proteins.[5] JAKs subsequently phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[1] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers, which then translocate into the nucleus.[5][10] In the nucleus, the STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby initiating their transcription.[10]
STAT3 Signaling Pathway Diagram
Experimental Protocols
This protocol describes a dual-luciferase reporter assay for screening STAT3 inhibitors using a stable STAT3 reporter cell line.
Materials and Reagents:
-
STAT3 reporter cell line (e.g., HEK293, DU-145, or RAW264.7 stably expressing a STAT3-luciferase reporter and a constitutive Renilla luciferase reporter).[10][14][15]
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14]
-
Test compounds (potential STAT3 inhibitors) dissolved in an appropriate solvent (e.g., DMSO).
-
White, solid-bottom 96-well cell culture plates.[14]
-
Dual-luciferase reporter assay system.[4]
-
Luminometer capable of reading 96-well plates.[6]
Experimental Workflow:
STAT3 Reporter Assay Workflow
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
The following day, carefully remove the medium from the wells and add the medium containing the test compounds. A typical final volume is 100 µL.
-
Include wells with vehicle control (e.g., DMSO) that correspond to 0% inhibition and wells with a known STAT3 inhibitor as a positive control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.[14]
-
-
STAT3 Activation:
-
Prepare a stock solution of the STAT3 activator (e.g., IL-6 at 10 ng/mL).[14]
-
Add the STAT3 activator to all wells except for the unstimulated negative control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours. The optimal incubation time should be determined empirically.[14][16]
-
-
Luciferase Activity Measurement:
-
Equilibrate the 96-well plate to room temperature for about 10 minutes.[14]
-
Perform the dual-luciferase assay according to the manufacturer's instructions.[4] This typically involves:
-
Adding the firefly luciferase substrate and measuring the luminescence (Reading A).
-
Adding a stop reagent and the Renilla luciferase substrate, then measuring the luminescence (Reading B).
-
-
Data Analysis and Presentation:
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.
-
Relative Luciferase Units (RLU) = Firefly Luminescence (Reading A) / Renilla Luminescence (Reading B)[7]
-
-
Calculation of Percent Inhibition:
-
Determine the percent inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = 100 x [1 - (RLU of treated sample - RLU of negative control) / (RLU of positive control - RLU of negative control)]
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in STAT3 activity.
-
Data Presentation Tables:
Table 1: Raw Luminescence Data Example
| Well | Compound Conc. (µM) | Firefly Luminescence | Renilla Luminescence |
| A1 | 0 (Vehicle + IL-6) | 150,000 | 10,000 |
| A2 | 0.1 | 120,000 | 9,800 |
| A3 | 1 | 80,000 | 10,200 |
| A4 | 10 | 25,000 | 9,900 |
| A5 | 100 | 16,000 | 10,100 |
| A6 | 0 (No IL-6) | 15,000 | 10,000 |
Table 2: Analyzed Data for Inhibitor Screening
| Compound ID | Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition | IC50 (µM) |
| Inhibitor X | 0 (Vehicle) | 15.00 | 0% | 1.2 |
| 0.1 | 12.24 | 20.4% | ||
| 1 | 7.84 | 53.0% | ||
| 10 | 2.53 | 92.4% | ||
| 100 | 1.58 | 99.4% | ||
| Known Inhibitor | 10 | 2.00 | 96.3% | 0.5 |
Troubleshooting and Considerations
-
Cell Viability: High concentrations of test compounds may be toxic to cells, leading to a decrease in both firefly and Renilla luciferase signals. It is crucial to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to distinguish true STAT3 inhibition from cytotoxicity.
-
Assay Window: The signal-to-background ratio (stimulated vs. unstimulated cells) should be sufficiently large for a robust assay. Optimization of activator concentration and incubation time may be necessary.
-
Specificity: To ensure that the inhibitory effect is specific to the STAT3 pathway, counterscreens using reporter assays for other signaling pathways (e.g., NF-κB) are recommended.[8] This helps to eliminate compounds that are general transcription inhibitors or non-specifically toxic.
-
Transient vs. Stable Transfection: While transient transfection is faster, stable cell lines provide more consistent and reproducible results, making them ideal for HTS campaigns.[6]
By following this detailed protocol, researchers can effectively screen for and characterize novel inhibitors of the STAT3 signaling pathway, paving the way for the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. signosisinc.com [signosisinc.com]
- 11. STAT3 Pathway [gentarget.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. abeomics.com [abeomics.com]
- 15. fenicsbio.com [fenicsbio.com]
- 16. abeomics.com [abeomics.com]
Troubleshooting & Optimization
Stat3-IN-11 in DMSO: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of Stat3-IN-11 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure smooth and accurate experimentation.
Solubility and Stock Solution Parameters
Properly preparing a stock solution of this compound is the first critical step for any experiment. The following table summarizes the key quantitative data for dissolving this compound in DMSO.
| Parameter | Value | Notes |
| Solubility in DMSO | 25.0 mg/mL[1] | Use fresh, anhydrous DMSO for best results. Moisture can reduce solubility. |
| Molecular Weight | 335.35 g/mol | - |
| Recommended Stock Concentration | 10-25 mg/mL | Prepare a high-concentration stock to minimize the volume of DMSO in final assays. |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Assays | < 0.5% | Higher concentrations can be toxic to cells. Always include a vehicle control (DMSO alone) in your experiments. |
Experimental Protocols
Following a detailed protocol is crucial for reproducibility. Here are step-by-step instructions for preparing a this compound stock solution.
Q: How do I prepare a 10 mg/mL stock solution of this compound in DMSO?
A: To prepare a 10 mg/mL stock solution, follow these steps:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mg/mL solution, you will need 10 mg of the compound.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mg/mL solution, if you weighed 10 mg of powder, you would add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution for several minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]
Q: How should I dilute the stock solution for my cell-based assay?
A: To dilute your stock solution for a cell-based assay, perform a serial dilution to reach your desired final concentration. It is recommended to perform the dilution in a stepwise manner to avoid precipitation of the compound.[2] The final concentration of DMSO in your cell culture medium should be kept below 0.5% to avoid cytotoxicity.
-
Example Dilution: To achieve a final concentration of 10 µM in your cell culture well containing 1 mL of media, from a 10 mM stock solution (a 1000x dilution), you would add 1 µL of your stock solution to the well.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and use of this compound in DMSO.
Q: My this compound is not dissolving completely in DMSO. What should I do?
A: If you are having trouble dissolving this compound, consider the following:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of many compounds. Use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Gentle Warming: As mentioned in the protocol, gentle warming of the solution in a 37°C water bath can help to dissolve the compound.
-
Sonication: A brief period of sonication in an ultrasonic water bath can also aid in the dissolution of the compound.
-
Check the Concentration: Ensure you are not trying to prepare a solution that is above the known solubility limit of 25.0 mg/mL.[1]
Q: I observed a precipitate in my cell culture media after adding the diluted this compound. How can I prevent this?
A: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform one or more intermediate dilution steps in your culture media.
-
Increase Final Volume: If possible, increasing the final volume of your culture media can help to keep the compound in solution.
-
Use of a Surfactant: In some instances, a biocompatible surfactant like Tween 80 or Pluronic F-68 can be used in the final dilution step to improve solubility, but this must be validated for your specific cell type and assay.
Q: How can I be sure that the effects I am seeing in my experiment are from this compound and not the DMSO solvent?
A: It is crucial to include a vehicle control in your experimental design. This control should consist of cells treated with the same final concentration of DMSO as your experimental samples. This will allow you to differentiate the effects of the inhibitor from any potential effects of the solvent.
STAT3 Signaling Pathway
The diagram below illustrates the canonical STAT3 signaling pathway. This compound is a selective inhibitor that acts by preventing the phosphorylation of STAT3 at the pTyr705 site, thereby inhibiting its activation and subsequent downstream signaling.[1]
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
References
Stat3-IN-11 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, long-term storage, and use of Stat3-IN-11, a selective STAT3 inhibitor.
Stability and Long-term Storage
Proper storage of this compound is crucial to maintain its activity and ensure experimental reproducibility. Below is a summary of recommended storage conditions for both powder and solvent-based stock solutions.
Data Presentation: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |
| -20°C | 1 month | Suitable for short-term storage of frequently used aliquots.[1] |
Key Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Hygroscopic Nature of DMSO: When preparing stock solutions in DMSO, use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can impact the solubility of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and use of this compound.
Q1: How should I dissolve this compound?
A1: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Sonication may be used to aid dissolution.
Q2: I observe precipitation when I add my this compound stock solution to my cell culture medium. What should I do?
A2: Precipitation in aqueous media can be a common issue with hydrophobic compounds dissolved in DMSO. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to maintain cell health and improve compound solubility.
-
Pre-warming: Gently warm your cell culture medium to 37°C before adding the inhibitor.
-
Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture medium to reach the final desired concentration.
Q3: My results are inconsistent. How can I be sure that this compound is active?
A3: The activity of this compound can be confirmed by assessing its effect on the STAT3 signaling pathway. A Western blot to measure the levels of phosphorylated STAT3 (p-STAT3) is a reliable method.
-
Positive Control: Use a known activator of the STAT3 pathway, such as Interleukin-6 (IL-6), to stimulate your cells.
-
Dose-Response: Treat stimulated cells with a range of this compound concentrations. A decrease in the p-STAT3 signal with increasing inhibitor concentration indicates that the compound is active.
-
Total STAT3: Always probe for total STAT3 as a loading control to ensure that the observed decrease in p-STAT3 is not due to a general decrease in STAT3 protein levels.
Q4: I am not seeing an effect of this compound on my cells. What are the possible reasons?
A4: Several factors could contribute to a lack of observed effect:
-
Compound Inactivity: The compound may have degraded due to improper storage. Refer to the storage and stability guidelines. Confirm activity using a Western blot for p-STAT3 as described above.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivity to STAT3 inhibition. The IC50 of this compound can vary between cell lines.[2] Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Experimental Conditions: Ensure that the treatment time is sufficient for the inhibitor to exert its effect. For example, a 6-hour incubation has been shown to inhibit STAT3 phosphorylation.[2]
Signaling Pathway
This compound is a selective inhibitor of STAT3 that acts by preventing its phosphorylation at the tyrosine 705 (Tyr705) residue. This phosphorylation is a critical step in the activation of the STAT3 signaling pathway.
References
Technical Support Center: Troubleshooting Off-Target Effects of STAT3 Inhibitors
Frequently Asked Questions (FAQs)
Q1: My cells show significant toxicity at concentrations expected to be effective for STAT3 inhibition. Is this an off-target effect?
A: It is highly possible. Many small molecule STAT3 inhibitors exhibit off-target toxicities. For example, some inhibitors are not entirely specific and can affect other kinases or cellular pathways crucial for cell survival.[1][2] The widely used inhibitor S3I-201 has been shown to act as a non-selective alkylating agent, modifying numerous cellular proteins, which can lead to global toxicity.[3][4] Similarly, Stattic has been found to reduce histone acetylation and induce autophagy and cell death in a STAT3-independent manner.[5] It is crucial to differentiate between on-target anti-proliferative effects and off-target cytotoxicity.
Q2: I am observing a clear cellular phenotype (e.g., apoptosis, reduced proliferation), but Western blot analysis shows no significant change in phosphorylated STAT3 (p-STAT3 Tyr705) levels. What is happening?
A: This is a strong indication of an off-target effect. If the inhibitor does not reduce the phosphorylation of STAT3 at its key activation site (Tyrosine 705) but still produces a biological effect, the inhibitor is likely acting on a different pathway.[5] Some compounds may affect other STAT family members, which share structural homology, or interact with entirely unrelated proteins.[6] For instance, studies have revealed that many compounds initially identified as STAT3 inhibitors also potently inhibit Thioredoxin Reductase 1 (TrxR1), and this inhibition could be responsible for the observed cellular effects.[7]
Q3: How can I definitively confirm that my observed phenotype is due to STAT3 inhibition and not an off-target effect?
A: The gold standard is to use an orthogonal approach to validate your findings. The most common methods are:
-
Genetic Knockdown: Use siRNA or shRNA to specifically reduce STAT3 protein levels. If depleting STAT3 phenocopies the effect of the inhibitor, it strongly suggests the effect is on-target.[5]
-
Genetic Knockout: Employ CRISPR/Cas9 to create a STAT3 knockout cell line. These cells should be resistant to the specific on-target effects of the inhibitor.[8]
-
Use a Structurally Unrelated Inhibitor: Test a second, structurally different STAT3 inhibitor. If it reproduces the same phenotype at concentrations that inhibit p-STAT3, the evidence for an on-target effect is stronger.
-
Rescue Experiment: In a STAT3-null background, express a constitutively active form of STAT3. If this rescues the phenotype caused by the inhibitor, it confirms the effect is STAT3-dependent.
Q4: What are some known off-target effects or alternative targets of common STAT3 inhibitors like Stattic and S3I-201?
A: Both inhibitors are known for their lack of specificity.
-
Stattic: Originally identified as an inhibitor of STAT3's SH2 domain, Stattic has been shown to have profound effects independent of STAT3. It can reduce histone acetylation, promote autophagy, and modify cysteine residues on various proteins.[3][5][7]
-
S3I-201: This compound acts as a potent, non-selective alkylating agent. It covalently modifies cysteine residues on a multitude of intracellular proteins, not just STAT3.[3][4] This promiscuous reactivity makes it a suboptimal tool for specifically studying STAT3 biology.[4]
Q5: Are there more specific ways to inhibit the STAT3 pathway?
A: Yes. While small molecules often struggle with specificity, other strategies can provide more targeted inhibition:
-
Upstream Kinase Inhibitors: Targeting kinases that phosphorylate STAT3, such as JAKs (e.g., Ruxolitinib, Tofacitinib) or Src, can be effective.[9][10] However, these kinases also have other substrates, leading to their own set of off-target effects.[11]
-
Oligonucleotide Therapeutics: Antisense oligonucleotides (e.g., AZD9150) or STAT3 decoy oligonucleotides can be highly specific.[9][12] These agents prevent the translation of STAT3 mRNA or bind to activated STAT3 dimers to prevent their interaction with DNA, respectively.[12][13]
-
Peptide Inhibitors: Peptides designed to mimic the STAT3 SH2 domain can block dimerization, but their use can be limited by poor cell permeability and stability.[14][15]
Troubleshooting Guides
Problem 1: Inhibitor shows high cytotoxicity that does not correlate with p-STAT3 inhibition.
-
Observation: A dose-dependent decrease in cell viability is observed at inhibitor concentrations that do not cause a corresponding decrease in p-STAT3 (Tyr705) levels.
-
Hypothesis: The observed toxicity is due to off-target effects.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing off-target cytotoxicity.
Problem 2: Phenotype is observed, but its link to STAT3 is unconfirmed.
-
Observation: Treatment with a STAT3 inhibitor leads to a desired phenotype (e.g., differentiation, cell cycle arrest), but you need to confirm it is a true STAT3-mediated event.
-
Hypothesis: The phenotype could be an on-target or off-target effect.
-
Experimental Logic for Validation:
Caption: Logic for validating on-target vs. off-target effects.
Data Presentation
Selectivity of Common STAT3 Inhibitors
The table below summarizes the inhibitory concentrations (IC50) for common STAT3 inhibitors against their intended target and known off-targets. A large divergence between on-target and off-target IC50 values indicates higher selectivity. Note: These values are compiled from various studies and can differ based on the assay system.
| Inhibitor | Primary Target | On-Target IC50 (STAT3) | Known Off-Target(s) | Off-Target IC50 | Implication |
| Stattic | STAT3 SH2 Domain | ~5.1 µM[10] | TrxR1, Others | ~10 µM (Cellular TrxR1)[7] | Low selectivity; STAT3-independent effects observed.[5] |
| S3I-201 | STAT3 SH2 Domain | ~86 µM (FP Assay) | Pan-protein alkylation | N/A (Covalent modifier) | Poor selectivity; acts as a non-specific alkylating agent.[3][4] |
| Cryptotanshinone | STAT3 Phosphorylation | ~4.6 µM[10] | STAT1, STAT5 | Minimal effect | Higher selectivity compared to Stattic for STAT family members.[10] |
| WP1066 | JAK2 / STAT3 | ~2.4 µM (STAT3)[10] | JAK2, STAT5, ERK1/2 | ~2.3 µM (JAK2)[10] | Dual inhibitor; effects are not solely due to STAT3 inhibition. |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 (Tyr705) and Total STAT3
This protocol is essential for verifying if your inhibitor is reducing STAT3 activation at the molecular level.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with your STAT3 inhibitor at various concentrations and time points. Include a positive control (e.g., IL-6 stimulation to induce STAT3 phosphorylation) and a vehicle control (e.g., DMSO).[16][17]
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
The next day, wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3, and subsequently, a loading control like β-actin or GAPDH.
Protocol 2: Orthogonal Validation using STAT3 siRNA
This protocol helps determine if the observed phenotype is truly dependent on STAT3.
-
siRNA Preparation: Reconstitute STAT3-targeting siRNA and a non-targeting scramble control siRNA according to the manufacturer's instructions.
-
Transfection:
-
Plate cells so they are 30-50% confluent at the time of transfection.
-
In separate tubes, dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and reagent, incubate for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown: After incubation, harvest a subset of the cells and perform a Western blot (as per Protocol 1) or qRT-PCR to confirm a significant reduction in total STAT3 protein or mRNA levels, respectively.
-
Phenotypic Assay:
-
In a parallel set of transfected cells, perform your primary experiment. Treat the cells (scramble control and STAT3 knockdown) with your inhibitor or vehicle.
-
Measure the phenotype of interest (e.g., cell viability, apoptosis).
-
-
Analysis: Compare the results. If the phenotype caused by the inhibitor is mimicked in the STAT3 siRNA-treated cells (even without the inhibitor) and the inhibitor has no additional effect in these knockdown cells, the effect is likely on-target.
Canonical STAT3 Signaling Pathway
This diagram illustrates the intended target pathway for STAT3 inhibitors. Ligands like IL-6 activate JAK kinases, which phosphorylate STAT3.[9][16] Phosphorylated STAT3 forms a dimer, translocates to the nucleus, and acts as a transcription factor to regulate genes involved in proliferation and survival.[18][19]
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of a selective STAT3 inhibitor with a dual STAT3/STAT1 inhibitor using a dextran sulfate sodium murine colitis model: new insight into the debate on selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. To inhibit TrxR1 is to inactivate STAT3–Inhibition of TrxR1 enzymatic function by STAT3 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. STAT3 - Wikipedia [en.wikipedia.org]
How to avoid Stat3-IN-11 degradation during experiments
Welcome to the technical support center for Stat3-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is crucial for maintaining the integrity of this compound. The recommended storage conditions are detailed in the table below.
| Storage Condition | Powder | Stock Solution in DMSO |
| Short-term (1 month) | -20°C | -20°C |
| Long-term (up to 6 months) | -80°C | -80°C |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is crucial to use anhydrous or fresh, high-quality DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1]
Q3: My this compound solution appears cloudy or has precipitates after dilution in cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This occurs because the compound is much less soluble in the aqueous environment of the cell culture medium compared to the concentrated DMSO stock.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2]
-
Increase Final Volume: Dilute the stock solution into a larger volume of medium to keep the final concentration of this compound below its aqueous solubility limit.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the cell culture medium.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortexing: Immediately after adding the DMSO stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
Q4: Is this compound sensitive to light?
Best Practices:
-
Store stock solutions and working solutions in amber vials or tubes.
-
Wrap plates and flasks in aluminum foil during incubation.
-
Minimize exposure to ambient light during experimental setup.
Q5: How does pH affect the stability of this compound?
A5: The stability of quinoline-based compounds can be pH-dependent. While a specific pH-stability profile for this compound is not published, it is advisable to maintain the pH of your experimental solutions within a physiological range (typically pH 7.2-7.4 for cell culture) to minimize the risk of acid- or base-catalyzed hydrolysis. Avoid exposing the compound to strongly acidic or alkaline conditions.
Q6: Are there any visual signs of this compound degradation?
A6: Visual signs of degradation for small molecule inhibitors can include:
-
Color Change: A noticeable change in the color of the powder or solution.
-
Precipitation: The formation of solid particles in a solution that was previously clear.
-
Cloudiness: A hazy or cloudy appearance in the solution.
If you observe any of these changes, it is recommended to discard the solution and prepare a fresh one from a new stock.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is 335.35 g/mol .[3]
-
Calculation Example: For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 335.35 g/mol ) / 0.010 mol/L = 0.000298 L = 298 µL
-
-
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
Calculation Example: To prepare 1 mL of a 10 µM working solution:
-
V1 (stock) = (C2 (final) * V2 (final)) / C1 (stock)
-
V1 (stock) = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution by gentle vortexing or pipetting up and down to ensure rapid and even dispersion and prevent precipitation.
-
Use the freshly prepared working solution for your experiment immediately. It is not recommended to store diluted aqueous solutions of this compound.
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor involved in numerous cellular processes. This compound is a selective inhibitor that targets the phosphorylation of STAT3 at the pTyr705 site, thereby preventing its dimerization and translocation to the nucleus.
References
Interpreting unexpected results with Stat3-IN-11
Welcome to the technical support center for Stat3-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes, particularly unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by specifically inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue.[1] This phosphorylation is a critical step in the canonical STAT3 signaling pathway, as it is required for STAT3 dimerization, nuclear translocation, and subsequent DNA binding and transcriptional activation of target genes.[1]
Q2: What are the expected downstream effects of this compound treatment?
A2: By inhibiting STAT3 phosphorylation, this compound is expected to downregulate the expression of STAT3 target genes. Commonly reported downstream effects include the reduced expression of anti-apoptotic proteins like Survivin and Mcl-1, leading to the induction of apoptosis in cancer cells.[1]
Q3: Is this compound selective for STAT3?
A3: this compound is reported to be a selective STAT3 inhibitor. Studies have shown that it does not affect the phosphorylation of the upstream kinases JAK2 and Src, nor does it impact the phosphorylation of STAT1, a closely related member of the STAT family.[1] This suggests a specific action on the STAT3 protein itself.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated inhibitory activity in various cancer cell lines. For instance, it has shown IC50 values of 6.01 µM in MDA-MB-231 (breast cancer), and 7.02 µM in both HepG2 (liver cancer) and A549 (lung cancer) cells after 48 hours of treatment.[1] It has also been tested on normal human cell lines, showing higher IC50 values, which suggests a degree of selectivity for cancer cells.[1]
Troubleshooting Guide for Unexpected Results
Interpreting unexpected results is a common challenge in experimental biology. The complex and sometimes paradoxical nature of STAT3 signaling can lead to outcomes that deviate from initial expectations. This guide addresses potential unexpected results when using this compound and provides troubleshooting suggestions.
Scenario 1: No effect on p-STAT3 (Tyr705) levels after this compound treatment.
| Possible Cause | Troubleshooting Suggestion |
| Inhibitor Instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | The cell line may have low basal levels of p-STAT3 or utilize alternative signaling pathways for survival. Confirm basal p-STAT3 levels by Western blot before treatment. Consider using a positive control cell line with known high STAT3 activation. |
| Suboptimal Experimental Conditions | Optimize inhibitor concentration and incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. |
| Incorrect Protocol | Review the Western blot protocol to ensure all steps are performed correctly, including antibody dilutions and incubation times. |
Scenario 2: Paradoxical increase in cell proliferation or survival.
| Possible Cause | Troubleshooting Suggestion |
| Complex STAT3 Biology | STAT3 can have dual roles, acting as both an oncogene and a tumor suppressor depending on the cellular context.[2] In some instances, inhibiting one function of STAT3 might inadvertently promote another pathway. |
| Signaling Crosstalk | Inhibition of STAT3 may lead to the activation of compensatory signaling pathways. For example, there is known crosstalk between STAT3 and other pathways like NF-κB and WNT/β-catenin.[3][4] Investigate the activation status of other key signaling molecules (e.g., p-Akt, p-ERK, nuclear β-catenin) following this compound treatment. |
| Off-Target Effects | Although reported to be selective, off-target effects are a possibility with any small molecule inhibitor. Consider performing a broader analysis of signaling pathways or using a second, structurally different STAT3 inhibitor to confirm the phenotype. |
Scenario 3: Unexpected changes in the expression of non-canonical STAT3 target genes.
| Possible Cause | Troubleshooting Suggestion |
| Non-Canonical STAT3 Signaling | STAT3 has functions independent of its canonical transcriptional activity. It can localize to the mitochondria and regulate cellular respiration. This compound's effect on these non-canonical pathways is not fully characterized. |
| Indirect Effects | The observed changes may be an indirect consequence of STAT3 inhibition. For example, STAT3 regulates the expression of other transcription factors, which in turn could alter the expression of a different set of genes. |
| Cellular Context | The transcriptional targets of STAT3 can vary significantly between different cell types and under different microenvironmental conditions. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines.
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | 48 | 6.01 | [1] |
| HepG2 | Human Liver Cancer | 48 | 7.02 | [1] |
| A549 | Human Lung Cancer | 48 | 7.02 | [1] |
| MDA-MB-10A | Normal Human Breast | 48 | 26.54 | [1] |
| PBMCs | Normal Human Blood Cells | 48 | 26.69 | [1] |
| HFL-1 | Normal Human Fetal Lung | 48 | 12.52 | [1] |
Experimental Protocols
1. Western Blot for Phospho-STAT3 (Tyr705)
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
2. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
3. STAT3 Luciferase Reporter Gene Assay
-
Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
After 24 hours, treat the cells with this compound or a vehicle control, with or without a STAT3 activator (e.g., IL-6).
-
Incubate for an additional 18-24 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Caption: Canonical STAT3 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting of p-STAT3 (Tyr705).
Caption: Logical Flowchart for Troubleshooting Unexpected Results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Stat3 paradox: a killer and an oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between WNT and STAT3 is mediated by galectin-3 in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to STAT3 Target Validation in Oncology: Spotlight on Stat3-IN-11
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cancer signaling, making it a compelling target for therapeutic intervention. Its constitutive activation is a hallmark of numerous malignancies, driving tumor cell proliferation, survival, invasion, and immunosuppression. This guide provides a comparative analysis of STAT3 inhibitors, with a special focus on the preclinical validation of Stat3-IN-11, to aid researchers in their evaluation of novel anti-cancer strategies.
The STAT3 Signaling Pathway: A Central Oncogenic Driver
The STAT3 signaling cascade is initiated by a variety of upstream signals, including cytokines and growth factors, which bind to their respective cell surface receptors. This binding triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus. Once in the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, activating their transcription. These target genes include key players in oncogenesis such as the anti-apoptotic proteins Bcl-2 and Mcl-1, the cell cycle regulator Cyclin D1, and factors involved in angiogenesis and immune evasion. In many cancers, this pathway is aberrantly and persistently active, leading to uncontrolled cell growth and tumor progression.
Figure 1: Simplified STAT3 Signaling Pathway.
This compound: A Selective Inhibitor of STAT3 Phosphorylation
This compound is a small molecule inhibitor designed to selectively target the STAT3 signaling pathway. Its primary mechanism of action is the inhibition of STAT3 phosphorylation at the Tyr705 residue.[1] This targeted action prevents the subsequent dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity. A key feature of this compound is its selectivity; it has been shown to not affect the activity of upstream kinases such as JAK2 and Src, nor the phosphorylation of the related STAT1 protein, indicating a focused inhibitory profile.[1]
In Vitro Efficacy of this compound
Preclinical studies have demonstrated the anti-cancer potential of this compound in various cancer cell lines. The inhibitor has been shown to induce apoptosis in a dose-dependent manner.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 6.01[1] |
| HepG2 | Liver Cancer | 7.02[1] |
| A549 | Lung Cancer | 7.02[1] |
| MDA-MB-10A (Normal) | Breast Epithelial | 26.54[1] |
| PBMCs (Normal) | Peripheral Blood Mononuclear Cells | 26.69[1] |
| HFL-1 (Normal) | Human Fetal Lung Fibroblast | 12.52[1] |
Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cell Lines. The data indicates a preferential cytotoxic effect on cancer cells over normal cells.
Furthermore, in MDA-MB-231 breast cancer cells stimulated with IL-6, a potent activator of the STAT3 pathway, this compound effectively inhibited STAT3 phosphorylation in a dose-dependent manner.[1] This was accompanied by a downstream reduction in the expression of the anti-apoptotic proteins Survivin and Mcl-1.[1]
A Comparative Look at Alternative STAT3 Inhibitors
The therapeutic potential of targeting STAT3 has led to the development of a diverse pipeline of inhibitors, employing various mechanisms of action. A comparison with these alternatives provides a broader context for evaluating this compound.
| Inhibitor | Mechanism of Action | Development Stage | Key Preclinical/Clinical Findings |
| This compound | Direct inhibitor of STAT3 phosphorylation (pTyr705) | Preclinical | Demonstrates in vitro cytotoxicity in breast, liver, and lung cancer cell lines. Selective over upstream kinases.[1] |
| AZD9150 (Danvatirsen) | Antisense Oligonucleotide | Phase II | Showed antitumor activity in lymphoma and non-small cell lung cancer.[1] |
| Napabucasin (BBI608) | Small molecule inhibitor of STAT3-mediated transcription | Phase III | Evaluated in metastatic colorectal and pancreatic cancer in combination with chemotherapy.[1] |
| OPB-31121, OPB-51602 | Small molecule inhibitors targeting the SH2 domain of STAT3 | Phase I | Investigated in advanced solid tumors.[1] |
| TTI-101 | Small molecule, direct inhibitor of STAT3 | Phase I | Granted Fast Track designation by the FDA for hepatocellular carcinoma.[2] |
| STAT3 Decoy Oligonucleotides | Competitively inhibit STAT3 DNA binding | Phase 0 | Reduced expression of STAT3 target genes upon intratumoral injection in head and neck cancer.[1] |
Table 2: Comparison of this compound with other STAT3 Inhibitors. This table highlights the diversity of approaches to STAT3 inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the evaluation of STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for STAT3 Phosphorylation and Downstream Targets
-
Cell Lysis: Treat cells with the STAT3 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, Survivin, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Figure 2: Key steps in the Western Blotting workflow.
Conclusion and Future Directions
The validation of STAT3 as a therapeutic target in a multitude of cancers is well-established.[3] this compound presents a promising preclinical profile as a selective inhibitor of STAT3 phosphorylation with demonstrated in vitro efficacy against various cancer cell lines. Its selectivity for STAT3 over other kinases is a desirable characteristic for minimizing off-target effects.
However, a comprehensive evaluation of this compound necessitates further investigation. The current lack of publicly available in vivo data in animal models is a significant gap that needs to be addressed to understand its pharmacokinetic properties, in vivo efficacy, and potential toxicities.
For researchers in the field, the comparative data presented here can serve as a valuable resource for selecting the most appropriate tool compound for their specific research questions. The diverse mechanisms of action among the available STAT3 inhibitors offer a range of options for probing the intricacies of STAT3 signaling in different cancer contexts. Future research should focus on head-to-head comparisons of these inhibitors in relevant preclinical models to better delineate their therapeutic potential and guide the clinical development of novel anti-STAT3 therapies.
References
A Head-to-Head Comparison of STAT3 Inhibitors: Stat3-IN-11 vs. Stattic
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for interrogating the function of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key player in cancer progression and inflammatory diseases. This guide provides a detailed comparison of two small molecule STAT3 inhibitors, Stat3-IN-11 and Stattic, focusing on their mechanism of action, potency, and reported experimental data.
STAT3 has emerged as a compelling therapeutic target due to its frequent constitutive activation in a wide array of human cancers. This activation drives the transcription of genes involved in cell proliferation, survival, and angiogenesis. Both this compound and Stattic have been developed to counteract this aberrant signaling, but they exhibit differences in their biochemical properties and cellular effects.
Mechanism of Action: Targeting a Key Oncogenic Driver
Both this compound and Stattic are designed to inhibit the function of STAT3, albeit through slightly different reported mechanisms. STAT3 activation is a multi-step process initiated by phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases such as Janus kinases (JAKs). This phosphorylation event triggers the dimerization of STAT3 monomers via their SH2 domains, followed by nuclear translocation and DNA binding to regulate gene expression.
Stattic , the first non-peptidic small molecule inhibitor of STAT3, functions by selectively targeting the SH2 domain of STAT3.[1] By binding to the SH2 domain, Stattic prevents the dimerization of phosphorylated STAT3, thereby inhibiting its activation and subsequent nuclear translocation.[1]
This compound is also a selective STAT3 inhibitor that has been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue. This action prevents the initial activation step required for STAT3 dimerization and downstream signaling.
Comparative Performance Data
The potency of enzyme inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The following tables summarize the available IC50 data for this compound and Stattic. It is important to note that these values were obtained from different studies and experimental conditions, which can influence the results. A direct head-to-head comparison in the same experimental setup would provide a more definitive assessment of their relative potency.
| Inhibitor | Target/Assay | IC50 Value | Cell Line(s) | Reference |
| This compound | STAT3 Phosphorylation | Not explicitly stated | MDA-MB-231 (human breast cancer) | |
| Cell Viability | ~5-10 µM (estimated from dose-response curves) | MDA-MB-231, HeLa (human cervical cancer) | ||
| Stattic | STAT3 SH2 Domain Binding | 5.1 µM | Cell-free assay | [2] |
| STAT3 Phosphorylation | Varies (e.g., effective at 5-10 µM) | Various cancer cell lines | [3] | |
| Cell Viability | 1.7 µM | PC3 (prostate cancer, STAT3-deficient) | [4] | |
| Cell Viability | 5.5 µM | MDA-MB-231 (human breast cancer) | [4] | |
| Cell Viability | 3.188 µM | CCRF-CEM (T-cell acute lymphoblastic leukemia) | [5] | |
| Cell Viability | 4.89 µM | Jurkat (T-cell acute lymphoblastic leukemia) | [5] |
Experimental Protocols
To facilitate the replication and further investigation of these inhibitors, detailed protocols for key experiments are provided below.
Western Blot for STAT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of compounds on STAT3 phosphorylation in cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or Stattic for the desired time. A vehicle control (e.g., DMSO) should be included.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized solubilizing agent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or Stattic. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing the STAT3 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Canonical STAT3 Signaling Pathway and points of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. STAT3 inhibitor Stattic and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of STAT3 Inhibition in Chemotherapy: A Comparative Guide
An In-depth Analysis of the Efficacy of STAT3 Inhibitors When Combined with Conventional Chemotherapeutic Agents
The Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical target in oncology.[1][2][3] Its persistent activation is a hallmark of many cancers, contributing to tumor cell proliferation, survival, invasion, and drug resistance.[1][2][3][4] Consequently, inhibiting the STAT3 signaling pathway presents a promising strategy to enhance the efficacy of traditional chemotherapy. This guide provides a comparative overview of the efficacy of combining STAT3 inhibitors with chemotherapy, with a focus on the available preclinical and clinical data.
While the specific inhibitor Stat3-IN-11 has been identified as a selective STAT3 inhibitor that targets the phosphorylation of STAT3 at the pTyr705 site, leading to the induction of cancer cell apoptosis, comprehensive studies detailing its efficacy in combination with various chemotherapy agents are not widely available in the public domain. Therefore, this guide will draw upon data from other well-characterized STAT3 inhibitors to illustrate the potential of this therapeutic approach.
The Rationale for Combination Therapy
The constitutive activation of STAT3 in tumor cells often leads to resistance to chemotherapy.[1][5] STAT3 signaling can promote the expression of anti-apoptotic proteins, enhance DNA repair mechanisms, and contribute to the maintenance of cancer stem cells, all of which can diminish the effectiveness of cytotoxic drugs.[5][6] By blocking this pathway, STAT3 inhibitors can re-sensitize cancer cells to chemotherapy, leading to a synergistic anti-tumor effect.[6][7]
Comparative Efficacy of STAT3 Inhibitors in Combination with Chemotherapy
The following tables summarize the available data on the efficacy of various STAT3 inhibitors when used in combination with standard chemotherapeutic agents.
Preclinical In Vitro Studies
| STAT3 Inhibitor | Cancer Type | Chemotherapy Agent | Key Findings | Reference |
| S3I-201 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin, Docetaxel, 5-Fluorouracil (TPF) | Enhanced anti-tumor effect in vitro; decreased tumor sphere formation and side population (cancer stem-like cells). | [6] |
| LLL12 | Medulloblastoma | Irradiation | Significantly inhibited cell viability, cell migration, invasion, and tumorsphere growth in combination with irradiation. | [8] |
| Stattic | Colorectal Cancer | Chemoradiotherapy (5-FU and Irradiation) | Sensitized colorectal cancer cells to chemoradiotherapy in vitro. | [9] |
| General STAT3 Inhibition | Non-Small Cell Lung Carcinoma (NSCLC) | Cisplatin or Vinblastine | Co-treatment with a STAT3 inhibitor enhanced drug efficiency in viability and invasion assays. | [10] |
Preclinical In Vivo Studies
| STAT3 Inhibitor | Cancer Model | Chemotherapy Agent | Key Findings | Reference |
| S3I-201 | HNSCC Xenograft | Cisplatin, Docetaxel, 5-Fluorouracil (TPF) | Enhanced antitumor effect in vivo with decreased tumor sphere formation and side population. | [6] |
| Stattic | Colorectal Cancer Xenograft | 5-FU and Irradiation | Sensitized colorectal tumors to chemoradiotherapy in a mouse model. | [9] |
| General STAT3 Inhibition | NSCLC Xenograft | Cisplatin or Vinblastine | Co-treatment with a STAT3 inhibitor and chemotherapy reduced tumor growth. | [10] |
| SD-36 (STAT3 Degrader) | Leukemia and Lymphoma Xenografts | Monotherapy | Achieved complete and long-lasting tumor regression. | [11] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for evaluating these combination therapies, the following diagrams are provided.
Caption: The STAT3 signaling pathway and points of intervention.
Caption: A generalized experimental workflow for evaluating combination therapy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies based on the cited literature for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with the STAT3 inhibitor, chemotherapy agent, or a combination of both at various concentrations for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, Bcl-xL, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are subcutaneously injected with 1-5 x 10^6 cancer cells in the flank.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, chemotherapy alone, STAT3 inhibitor alone, combination therapy). Treatments are administered according to a predetermined schedule (e.g., daily, weekly) via appropriate routes (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
The available evidence strongly suggests that the inhibition of the STAT3 signaling pathway can significantly enhance the efficacy of conventional chemotherapy across a range of cancer types. By overcoming chemoresistance mechanisms, STAT3 inhibitors used in combination with cytotoxic agents have demonstrated synergistic anti-tumor effects in both in vitro and in vivo preclinical models. While comprehensive data on this compound in this context is limited, the broader class of STAT3 inhibitors represents a promising avenue for the development of more effective cancer combination therapies. Further clinical investigation is warranted to translate these preclinical findings into improved outcomes for cancer patients.
References
- 1. an-update-on-investigational-therapies-that-target-stat3-for-the-treatment-of-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. mdpi.com [mdpi.com]
- 3. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 inhibition sensitizes colorectal cancer to chemoradiotherapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lumen.luc.edu [lumen.luc.edu]
The Synergistic Potential of STAT3 Inhibition with Immune Checkpoint Blockade in Cancer Therapy
A Comparative Guide for Researchers
The Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in cancer progression and immune evasion, making it a compelling target for therapeutic intervention.[1][2][3][4][5] Its constitutive activation in a wide array of human cancers promotes tumor cell proliferation, survival, and angiogenesis while simultaneously fostering an immunosuppressive tumor microenvironment.[1][4][5][6] This dual role has spurred the development of STAT3 inhibitors and their investigation in combination with immune checkpoint inhibitors (ICIs), aiming to unleash a more potent anti-tumor immune response.
This guide provides a comparative overview of the synergy between STAT3 inhibition and immune checkpoint blockade, focusing on the available preclinical data for representative STAT3 inhibitors. While the specific compound "Stat3-IN-11" did not yield public data in our comprehensive search, this guide will utilize available information on other well-characterized STAT3 inhibitors to provide a valuable resource for researchers in the field.
The Rationale for Combining STAT3 Inhibitors with Immune Checkpoint Inhibitors
STAT3's role in orchestrating an immunosuppressive tumor microenvironment is a key driver for its combination with ICIs.[1] Activated STAT3 in tumor cells can upregulate the expression of the immune checkpoint ligand PD-L1, directly impeding the anti-tumor activity of PD-1-expressing T cells. Furthermore, STAT3 signaling in various immune cells, including regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs), promotes their immunosuppressive functions.[7][8] By inhibiting STAT3, it is hypothesized that the tumor microenvironment can be "reprogrammed" to be more favorable for an effective anti-tumor immune response, thereby sensitizing tumors to ICI therapy.[7][8]
Comparative Analysis of Preclinical Data
While data on "this compound" is unavailable, preclinical studies on other STAT3 inhibitors in combination with anti-PD-1/PD-L1 antibodies offer valuable insights.
| STAT3 Inhibitor | Cancer Model | Combination | Key Findings | Reference |
| TTI-101 | KRAS-mutant Lung Adenocarcinoma (mouse model) | TTI-101 + anti-PD-1 mAb | - TTI-101 alone reduced lung surface tumor number by 39.5%.- Combination therapy further decreased lung surface tumor number by 46.4% compared to TTI-101 alone and 72.6% compared to anti-PD-1 alone. | This data is not from a peer-reviewed publication but from a conference abstract. |
| STX-0119 | Pancreatic Cancer (humanized mouse model) | STX-0119 + anti-PD-1 antibody | - Unexpectedly, the combination therapy reduced the anti-tumor effect and the number of tumor-infiltrating lymphocytes (TILs) compared to either agent alone. | [9][10] |
| APTSTAT3-9R | Vemurafenib-resistant Melanoma (mouse model) | APTSTAT3-9R + anti-PD-1 antibody | - Combination therapy significantly suppressed tumor growth.- Increased infiltration and cytotoxicity of CD8+ T cells.- Reduced populations of MDSCs and TAMs. | [7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: The canonical STAT3 signaling pathway, a key driver of tumorigenesis.
Caption: A typical experimental workflow for evaluating STAT3 inhibitor and ICI synergy.
Detailed Experimental Protocols
The following are generalized protocols based on common methodologies cited in preclinical studies of cancer immunotherapy.
In Vivo Tumor Growth Studies
-
Cell Culture and Tumor Implantation: Tumor cells (e.g., murine melanoma, lung, or pancreatic cancer cell lines) are cultured under standard conditions. A specified number of cells (e.g., 1 x 10^6) are then implanted subcutaneously or orthotopically into immunocompetent syngeneic mice.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. The STAT3 inhibitor is typically administered daily or on a specified schedule via oral gavage or intraperitoneal injection. The immune checkpoint inhibitor (e.g., anti-PD-1 antibody) is usually given intraperitoneally or intravenously every few days.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Immunohistochemistry (IHC) for Immune Cell Infiltration
-
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 5µm sections are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then blocked and incubated with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for Tregs, Gr-1 for MDSCs).
-
Detection and Visualization: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied, followed by a chromogen to visualize the stained cells. Slides are counterstained with hematoxylin.
-
Quantification: The number of positive cells per unit area is quantified using microscopy and image analysis software.
Flow Cytometry for Immune Cell Profiling
-
Single-Cell Suspension: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension. Spleens may also be processed to assess systemic immune responses.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface and intracellular markers of various immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80).
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then analyzed using specialized software to identify and quantify different immune cell subsets.
Alternative Approaches and Future Directions
The discordant result with STX-0119 underscores the importance of empirical testing for each specific STAT3 inhibitor and tumor type.[9][10] The reasons for the observed antagonism are not fully elucidated but may relate to off-target effects of the inhibitor or complex, context-dependent roles of STAT3 in different immune cell subsets.
Future research should focus on:
-
Elucidating the specific mechanisms of synergy or antagonism for different STAT3 inhibitors.
-
Identifying biomarkers that can predict which patients are most likely to benefit from this combination therapy.
-
Exploring novel delivery systems to enhance the co-localization of STAT3 inhibitors and ICIs within the tumor microenvironment.
-
Investigating the efficacy of this combination in a wider range of cancer types, including those with intrinsic resistance to ICIs.
References
- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of a STAT3 inhibitor with anti-PD-1 immunotherapy is an effective treatment regimen for a vemurafenib-resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of combination therapy with anti-PD-1 blockade and a STAT3 inhibitor on the tumor-infiltrating lymphocyte status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Anti-Tumor Efficacy of STAT3 Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical node in cancer signaling, making it a compelling target for novel anti-cancer therapeutics. Its constitutive activation is implicated in tumor proliferation, survival, invasion, and immunosuppression across a wide range of malignancies. This guide provides a comparative overview of the anti-tumor effects of STAT3 inhibitors in preclinical xenograft models, supported by experimental data and detailed methodologies to aid in the validation of new chemical entities like Stat3-IN-11.
Comparative Efficacy of STAT3 Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of various STAT3 inhibitors and standard chemotherapies in different cancer xenograft models. It is important to note that these data are collated from separate studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions.
Table 1: Efficacy of STAT3 Inhibitors in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |
| BP-1-102 | Breast Cancer (MDA-MB-231) | Nude Mice | 3 mg/kg, p.o., daily | Significant tumor growth inhibition | [1][2] |
| Non-Small-Cell Lung Cancer (A549) | Nude Mice | 1 or 3 mg/kg, i.v., every 2-3 days for 15 days | Significant tumor growth inhibition | [1] | |
| C188-9 (TTI-101) | Head and Neck Squamous Cell Carcinoma (UM-SCC-17B) | Nude Mice | Not specified | Prevented tumor xenograft growth | [3][4] |
| Hepatocellular Carcinoma | Mouse Xenograft | 50 mg/kg | >80% reduction in tumor volume | [5] | |
| SD-36 | Acute Myeloid Leukemia (MOLM-16) | SCID Mice | 100 mg/kg, i.v., weekly for 4 weeks | Complete tumor regression | [6][7][8] |
| Anaplastic Large-Cell Lymphoma (SU-DHL-1) | SCID Mice | 100 mg/kg, i.v., on day 1, 3, 5 per week | Complete tumor regression | [7] | |
| OPB-31121 | Gastric Cancer | Xenograft Model | Not specified | Decreased cell proliferation | [9][10][11][12][13][14] |
Table 2: Efficacy of Standard Chemotherapeutic Agents in Xenograft Models
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Doxorubicin | Prostate Cancer (PC3) | Mice | Not specified | Did not significantly affect tumor growth alone | [15] |
| Hepatocellular Carcinoma | SCID Mice | 1 mg/kg | ~21-27% tumor growth suppression | [16] | |
| Breast Cancer (4T1) | Syngeneic Immunocompetent Mice | Not specified | Moderately inhibited tumor growth | [17][18] | |
| Cisplatin | Small-Cell Lung Cancer (NCI-H446) | Xenograft Model | 1 µM (in vitro) | Synergistically inhibited cell viability with PDT | [19] |
| Lung Squamous Cell Carcinoma | Patient-Derived Xenograft (PDX) | Not specified | Increased tumor cell death in combination with FGFR inhibitor | [20][21] | |
| Ovarian Cancer | Patient-Derived Xenograft (PDX) | 5 mg/kg, i.v., weekly for 3 weeks | Varied responses from cures to moderate inhibition | [22] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-tumor agents. Below are representative protocols for key experiments in xenograft studies.
Xenograft Tumor Growth Assay
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured under standard conditions.
-
A suspension of 1 x 106 to 5 x 106 cells in 100-200 µL of serum-free medium or a mixture with Matrigel is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice), aged 6-8 weeks.[23]
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound (or other inhibitors): Administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., daily, every other day). Vehicle control (e.g., DMSO, saline) is administered to the control group.
-
Chemotherapy (e.g., Doxorubicin, Cisplatin): Typically administered intravenously (i.v.) or intraperitoneally (i.p.) at established therapeutic doses and schedules.
-
-
Tumor Measurement and Data Analysis:
-
Tumor dimensions (length and width) are measured with calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, IHC).
-
Tumor growth inhibition (TGI) is calculated as: [%TGI = 100 * (1 - (Mean tumor volume of treated group / Mean tumor volume of control group))].
-
Western Blot for Phospho-STAT3 (p-STAT3)
-
Tumor Lysate Preparation:
-
Excised tumor tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
Tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein (20-40 µg) are separated on an 8-10% SDS-polyacrylamide gel.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]
-
The membrane is incubated with a primary antibody against p-STAT3 (Tyr705) (e.g., from Cell Signaling Technology) overnight at 4°C.[25][26]
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[24][26]
-
Immunohistochemistry (IHC) for Ki-67
-
Tissue Preparation:
-
Excised tumors are fixed in 10% neutral buffered formalin for 24 hours and embedded in paraffin.[27]
-
5 µm sections are cut and mounted on slides.
-
-
Staining Procedure:
-
Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.[27]
-
Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0).[27]
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a blocking serum for 1 hour.
-
Slides are incubated with a primary antibody against Ki-67 (e.g., from Abcam or Novus Biologicals) overnight at 4°C.[27]
-
After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
The signal is developed using a DAB chromogen, and the sections are counterstained with hematoxylin.[27][28]
-
-
Quantification:
-
The percentage of Ki-67-positive cells (proliferating cells) is determined by counting stained nuclei in multiple high-power fields.
-
Visualizing the Pathway and Process
To better understand the mechanism of action and experimental design, the following diagrams are provided.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. pnas.org [pnas.org]
- 2. BP-1-102 | STAT | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novacurabioai.com [novacurabioai.com]
- 6. lumen.luc.edu [lumen.luc.edu]
- 7. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. mdpi.com [mdpi.com]
- 10. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel inhibitors of signal transducer and activator of transcription 3 (STAT3) show potent activity in cell cultures and tumor xenografts. [arts.units.it]
- 15. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 19. Cisplatin and photodynamic therapy exert synergistic inhibitory effects on small-cell lung cancer cell viability and xenograft tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. boa.unimib.it [boa.unimib.it]
- 23. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 24. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. Immunohistochemical analysis of Ki-67 expression in mouse xenografts [bio-protocol.org]
- 28. sysy-histosure.com [sysy-histosure.com]
A Comparative Guide to Small Molecule STAT3 Inhibitors for Researchers
A deep dive into the mechanisms, efficacy, and evaluation of promising STAT3-targeted cancer therapies.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, survival, and differentiation. Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. In recent years, the development of small molecule inhibitors targeting STAT3 has gained significant momentum, offering promising new avenues for cancer treatment. This guide provides a comparative analysis of several key small molecule STAT3 inhibitors, detailing their mechanisms of action, experimental data, and the methodologies used for their evaluation.
Comparative Analysis of STAT3 Inhibitors
The efficacy of small molecule STAT3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). These values, however, can vary significantly depending on the assay and cell line used. The following table summarizes the reported IC50 and Ki values for a selection of prominent STAT3 inhibitors.
| Inhibitor | Target Domain | Assay Type | Cell Line/System | IC50 / Ki (µM) | Reference |
| Napabucasin (BBI608) | DNA-binding Domain | Cell Viability | Various Cancer Stem Cells | 0.291 - 1.19 | [1] |
| STAT3 Phosphorylation (HTRF) | MDA-MB-231 | ~Submicromolar EC50 | [2] | ||
| Stattic | SH2 Domain | Cell-free (Peptide binding) | - | 5.1 | [3][4][5][6] |
| Cell Proliferation | A549 | 2.5 | [5] | ||
| FLLL32 | JAK2/STAT3 (SH2 Domain) | Kinase Assay | - | <5 | [7] |
| Cell Viability | MDA-MB-231, PANC-1 | 0.5 - 5 | [7] | ||
| Atovaquone | Indirect (Mitochondrial ETC) | Cell Viability | Various Breast Cancer Lines | 11 - 18 | [8] |
| Cell Viability | Gynecologic Cancer Lines | ~10 | [9] | ||
| Pyrimethamine | Indirect (DHFR) | DHFR Enzymatic Assay | - | 52 ± 35 | [10][11] |
| Cell Viability | HER2-overexpressing Breast Cancer | Low micromolar | [12] | ||
| S3I-1757 | SH2 Domain | Fluorescence Polarization | - | 7.39 ± 0.95 | [13] |
| STAT3-Peptide Binding | - | 13.5 ± 0.5 | [2] | ||
| A11 (BBI608 analog) | SH2 Domain | Fluorescence Polarization | - | 5.18 | [14] |
| Cell Viability | MDA-MB-231 | 0.67 ± 0.02 | [14] | ||
| inS3-54 | DNA-binding Domain | Fluorescence Polarization | - | 21.3 ± 6.9 | [15] |
| Niclosamide | DNA-binding Domain | DNA-binding ELISA | - | 1.93 ± 0.70 | [13] |
Key Signaling Pathway and Inhibitor Action
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, inducing its dimerization, nuclear translocation, and subsequent activation of target gene transcription. Small molecule inhibitors can interfere with this pathway at various points, primarily by targeting the SH2 domain to prevent dimerization or the DNA-binding domain to block transcriptional activity.
Figure 1: The STAT3 signaling pathway and points of inhibition.
Experimental Protocols for Inhibitor Evaluation
The characterization of small molecule STAT3 inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed protocols for three commonly used methods.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of STAT3 response elements. Inhibition of STAT3 signaling results in decreased luciferase expression.
Protocol:
-
Cell Seeding: Seed a stable STAT3 reporter cell line (e.g., DU-145 or THP-1) in a 96-well plate at a density of 2 x 10³ to 6 x 10⁴ cells/well and incubate overnight.[3][7]
-
Treatment: Treat the cells with varying concentrations of the test inhibitor for a predetermined time (e.g., 24 hours). Include appropriate controls (e.g., vehicle control, positive control activator like IL-6).[3][7]
-
Lysis: After incubation, lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Add a luciferase assay substrate to the cell lysate and measure the luminescence using a microplate luminometer.[7]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Calculate the IC50 value of the inhibitor.
STAT3 DNA-Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of activated STAT3 to bind to its consensus DNA sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test inhibitor and a STAT3 activator (e.g., IL-6). Isolate the nuclear extracts.
-
Binding: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the STAT3 consensus binding site. Incubate to allow STAT3 to bind.
-
Primary Antibody: Add a primary antibody specific to STAT3 and incubate.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The color development is proportional to the amount of bound STAT3.
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the inhibitor's effect on STAT3 DNA binding.[1]
Fluorescence Polarization (FP) Assay
The FP assay is a powerful tool to study the binding of small molecules to STAT3, particularly to the SH2 domain. It measures the change in the polarization of fluorescently labeled molecules upon binding to a larger protein.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a fluorescently labeled peptide that binds to the STAT3 SH2 domain (e.g., a phosphotyrosine-containing peptide).
-
Incubation: In a 96-well plate, mix recombinant STAT3 protein with the fluorescent peptide and varying concentrations of the test inhibitor. Incubate to reach binding equilibrium.[15]
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The binding of the inhibitor to STAT3 will displace the fluorescent peptide, leading to a decrease in fluorescence polarization. Calculate the IC50 or Ki value from the dose-response curve.[2][15]
Experimental and Drug Discovery Workflow
The discovery and development of novel STAT3 inhibitors typically follow a structured workflow, beginning with high-throughput screening and progressing through various stages of validation.
Figure 2: A typical workflow for STAT3 inhibitor discovery.
Conclusion
The development of small molecule STAT3 inhibitors represents a vibrant and promising area of cancer research. While challenges remain in achieving high specificity and favorable pharmacokinetic profiles, the diverse array of inhibitors targeting different domains of the STAT3 protein underscores the potential of this therapeutic strategy. The continued application of robust experimental methodologies and innovative screening approaches will be crucial in advancing these promising compounds from the laboratory to clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic | Cell Signaling Technology [cellsignal.com]
- 5. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The STAT3 inhibitor pyrimethamine displays anti-cancer and immune stimulatory effects in murine models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
Stat3-IN-11: A Comparative Guide to its Selectivity Against STAT Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitor Stat3-IN-11's cross-reactivity with other members of the Signal Transducer and Activator of Transcription (STAT) family. The information presented herein is intended to assist researchers in making informed decisions regarding the use of this compound in their experiments.
Executive Summary
Selectivity Profile of this compound
The following table summarizes the available data on the inhibitory activity of this compound against various STAT family members. It is important to note that the data for STAT1 is derived from a commercial source and has not been independently verified in peer-reviewed literature. Data for other STAT family members is currently unavailable.
| Target | This compound Inhibition | Data Source |
| p-STAT3 (Tyr705) | Inhibits phosphorylation in a dose-dependent manner. | Commercial Vendor[1] |
| p-STAT1 | No effect on phosphorylation at concentrations of 2.5-10 μM. | Commercial Vendor[1] |
| p-STAT2 | Data not available. | - |
| p-STAT4 | Data not available. | - |
| p-STAT5 | Data not available. | - |
| p-STAT6 | Data not available. | - |
Signaling Pathway Overview
The STAT signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors from the cell membrane to the nucleus, where STAT proteins act as transcription factors. The seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6) play distinct and sometimes overlapping roles in cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The canonical pathway involves the phosphorylation of a specific tyrosine residue in the STAT protein by Janus kinases (JAKs), leading to dimerization, nuclear translocation, and DNA binding.
Figure 1: Canonical STAT Signaling Pathway.
Experimental Protocols
To facilitate the independent verification of this compound's selectivity, detailed protocols for relevant assays are provided below.
Cellular Assay for STAT Phosphorylation via Western Blot
This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of various STAT proteins in cells treated with this compound.
a. Cell Culture and Treatment:
-
Culture your cell line of choice to 70-80% confluency. The choice of cell line should be based on the specific STAT protein of interest and its upstream activators.
-
Starve the cells in serum-free media for 4-6 hours prior to stimulation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine or growth factor to induce phosphorylation of the target STAT protein(s) for 15-30 minutes. For example:
-
STAT1: IFN-γ
-
STAT3: IL-6
-
STAT5: IL-2 or GM-CSF
-
STAT6: IL-4 or IL-13
-
-
Place the cells on ice and wash twice with ice-cold phosphate-buffered saline (PBS).
b. Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3, etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the respective STAT protein or a housekeeping protein like β-actin or GAPDH.
Figure 2: Experimental Workflow for Western Blot Analysis.
In Vitro Kinase Assay for IC50 Determination
This biochemical assay quantitatively measures the concentration of this compound required to inhibit 50% of the activity (IC50) of the kinase responsible for STAT phosphorylation (e.g., JAKs). This can be adapted to assess the inhibitory potential against kinases that activate different STAT family members.
a. Reagents and Materials:
-
Recombinant active kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Recombinant STAT protein substrates (e.g., STAT1, STAT3, etc.)
-
This compound
-
ATP
-
Kinase reaction buffer
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
Plate reader
b. Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the assay plate, add the kinase reaction buffer.
-
Add the recombinant kinase to each well (except for the no-enzyme control).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the STAT protein substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C or 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Read the signal on a plate reader.
c. Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Conclusion
The available information suggests that this compound is a selective inhibitor of STAT3 phosphorylation with minimal to no effect on STAT1 phosphorylation. However, a comprehensive, peer-reviewed analysis of its cross-reactivity against the full panel of STAT family members is currently lacking. The provided experimental protocols offer a framework for researchers to independently and rigorously evaluate the selectivity profile of this compound in their specific experimental systems. Such validation is crucial for the accurate interpretation of results and for advancing our understanding of STAT3's role in health and disease.
References
In Vivo Validation of Stat3-IN-11's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, with its persistent activation implicated in tumor cell proliferation, survival, and immune evasion.[1] A multitude of small molecule inhibitors have been developed to target this transcription factor. This guide provides a comparative overview of Stat3-IN-11 and other notable STAT3 inhibitors, with a focus on the in vivo validation of their mechanisms of action.
Disclaimer: As of the latest literature review, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound is not publicly available. Therefore, this guide presents a comparison based on the available in vitro data for this compound against the published in vivo data for its alternatives.
Mechanism of Action: STAT3 Inhibition
This compound is a selective inhibitor that targets the phosphorylation of STAT3 at the tyrosine 705 (pTyr705) residue. This phosphorylation is a critical step for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for genes involved in cell survival and proliferation, such as Survivin and Mcl-1. A key characteristic of this compound is its selectivity; it does not significantly affect the upstream kinases JAK2 and Src, nor the phosphorylation of the closely related STAT1 protein.
The canonical STAT3 signaling pathway begins with the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for STAT3 monomers. Once recruited, STAT3 is phosphorylated by JAKs at Tyr705. This phosphorylation event triggers the formation of STAT3 homodimers, which then translocate to the nucleus to regulate gene expression.[2][3]
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Stat3-IN-11
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Stat3-IN-11, a selective STAT3 inhibitor. While specific disposal instructions for every research chemical are not always available, the following procedures are based on established best practices for laboratory chemical waste management.
I. Understanding this compound: Key Data
This compound is a small molecule inhibitor of the STAT3 protein, playing a crucial role in cancer research by inducing apoptosis in tumor cells.[1][2] Understanding its basic properties is the first step toward safe handling and disposal.
| Property | Data | Citation |
| Molecular Formula | C₂₀H₁₇NO₄ | [2] |
| Molecular Weight | 335.35 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage (Powder) | -20°C | |
| Storage (in solvent) | -80°C |
II. Experimental Protocols: General Handling and Use
Due to its nature as a bioactive small molecule, this compound should be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling:
-
Avoid inhalation of dust or aerosols. Handle the solid form in a well-ventilated area or a chemical fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke in areas where this compound is handled.
III. Step-by-Step Disposal Procedures for this compound
As a precaution, and in the absence of a specific Safety Data Sheet (SDS) classifying it as non-hazardous, this compound and any materials contaminated with it should be treated as chemical waste.
Step 1: Waste Identification and Segregation
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not dispose of these solutions down the drain.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
Step 2: Waste Collection and Container Management
-
Use compatible, leak-proof containers for both solid and liquid waste.
-
Ensure waste containers are clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.
-
The label should include the full chemical name ("this compound") and a list of any other chemicals in the mixture.
-
Keep waste containers closed except when adding waste.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Segregate incompatible waste streams to prevent accidental reactions.
Step 4: Final Disposal
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
By adhering to these procedures, researchers can minimize risks and ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Stat3-IN-11
Disclaimer: This document provides guidance on the safe handling of Stat3-IN-11 based on available information for this compound and similar chemical inhibitors. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, these recommendations should be supplemented with a thorough risk assessment and adherence to your institution's specific safety protocols.
This compound is a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cellular processes, including cell growth and apoptosis.[1][2] It functions by inhibiting the phosphorylation of STAT3 at the pTyr705 site, which in turn affects the expression of downstream genes and can induce apoptosis in cancer cells.[3] Due to its biological activity, it is crucial for researchers, scientists, and drug development professionals to handle this compound with appropriate safety measures to minimize exposure and ensure experimental integrity.
Recommended Personal Protective Equipment (PPE)
The level of PPE required depends on the specific handling procedure and the physical form of the compound (solid vs. liquid). The following table summarizes the recommended PPE for handling this compound.
| Procedure | Compound Form | Required PPE | Rationale |
| Weighing and Aliquoting | Solid (Powder) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- Face Mask or Respirator (in a ventilated enclosure) | To prevent inhalation of fine powder and to protect eyes and skin from contact. |
| Solubilizing and Diluting | Liquid (in solvent) | - Nitrile Gloves- Lab Coat- Safety Goggles | To protect against splashes of the compound dissolved in potentially hazardous solvents. |
| Cell Culture and In-Vitro Assays | Diluted in Media | - Nitrile Gloves- Lab Coat | Standard practice for cell culture to prevent contamination and minimal chemical exposure. |
Operational and Disposal Plans
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] For long-term storage of the stock solution, -80°C is recommended for up to 6 months, and -20°C for up to 1 month.[3]
Handling Procedures: Step-by-Step
1. Preparation of Stock Solution:
-
Work Area Preparation: Perform all manipulations within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.
-
Don PPE: Wear the appropriate PPE as outlined in the table above for handling the solid form.
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the powder to achieve the desired stock concentration. Mix gently until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature.[3]
2. Use in Cell Culture:
-
Work Area: Conduct all cell culture work in a certified biological safety cabinet (BSC) to maintain sterility.
-
Don PPE: Wear a lab coat and nitrile gloves.
-
Dilution: Thaw an aliquot of the this compound stock solution. Dilute it to the final working concentration in the cell culture medium.
-
Cell Treatment: Add the diluted this compound solution to your cell cultures.
-
Incubation: Incubate the treated cells for the desired period as per your experimental protocol.
Disposal Plan
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, tubes, and tips, in a designated hazardous chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including excess solutions and used cell culture media, in a clearly labeled hazardous waste container.
-
Sharps: Dispose of any contaminated sharps, such as needles or pipette tips, in a designated sharps container.[5]
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following local and national regulations.[4][5]
Visualizing Key Processes
To better understand the context of using this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound in various cell lines as reported in the literature.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | 6.01 | [3] |
| HepG2 | Human Liver Cancer | 7.02 | [3] |
| A549 | Human Lung Cancer | 7.02 | [3] |
| MDA-MB-10A | Normal Human Breast | 26.54 | [3] |
| PBMCs | Peripheral Blood Mononuclear Cells | 25.69 | [3] |
| HFL-1 | Human Fetal Lung Fibroblast | 12.52 | [3] |
Experimental Protocol Example: In-Vitro Cell Viability Assay
This protocol is an example of how to assess the effect of this compound on the viability of cancer cells.
Objective: To determine the IC₅₀ of this compound in MDA-MB-231 human breast cancer cells.
Materials:
-
This compound
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete growth medium from your stock solution. A typical concentration range could be 0, 1, 2.5, 5, 10, 20, and 30 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and no cells as a background control, and wells with cells and medium containing only the solvent (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[3]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC₅₀ value.
References
- 1. PE Mouse anti-Stat3 [bdbiosciences.com]
- 2. Human STAT3 (Total/Phospho) InstantOne™ ELISA Kit (85-86103-11) - Invitrogen [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. STAT3-IN-7|2237955-91-6|MSDS [dcchemicals.com]
- 5. Tenn. Comp. R. & Regs. 1200-06-03-.11 - FACILITIES, SAFETY, INFECTIOUS AND HAZARDOUS WASTE DISPOSAL | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
